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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 7-Methoxyimidazo[1,2-a]pyridin-2-amine

An In-Depth Technical Guide to 7-Methoxyimidazo[1,2-a]pyridin-2-amine: Structure, Properties, and Therapeutic Potential Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 7-Methoxyimidazo[1,2-a]pyridin-2-amine: Structure, Properties, and Therapeutic Potential

Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4] Its unique bicyclic structure, composed of a fused imidazole and pyridine ring, imparts favorable physicochemical and pharmacological properties. This scaffold is present in a range of marketed drugs, including the anxiolytics alpidem and saripidem, and the hypnotic agent zolpidem.[1][3] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives, such as anticancer, anti-inflammatory, antiviral, and antimicrobial properties, continues to drive significant research interest in this compound class.[5] This guide provides a detailed technical overview of a specific derivative, 7-Methoxyimidazo[1,2-a]pyridin-2-amine, for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The chemical structure of 7-Methoxyimidazo[1,2-a]pyridin-2-amine is characterized by a methoxy group at the 7-position and an amine group at the 2-position of the imidazo[1,2-a]pyridine core. This substitution pattern is anticipated to influence the molecule's electronic properties, solubility, and biological target interactions.

Table 1: Physicochemical Properties of 7-Methoxyimidazo[1,2-a]pyridin-2-amine and Related Compounds

PropertyValueSource/Comment
Molecular Formula C8H9N3O-
Molecular Weight 163.18 g/mol [6]
Melting Point 54 - 58 °C (for a related amine)
Boiling Point 204 - 210 °C (for a related amine)
Topological Polar Surface Area (TPSA) 52.6 Ų[6] (Calculated)
XLogP3-AA 1.4[6] (Calculated)
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 3[6]
Rotatable Bond Count 1[6]

Note: Experimental data for 7-Methoxyimidazo[1,2-a]pyridin-2-amine is limited. Some properties are based on closely related structures and computational predictions.

Synthesis of 7-Methoxyimidazo[1,2-a]pyridin-2-amine: A Representative Protocol

The synthesis of 2-aminoimidazo[1,2-a]pyridine derivatives can be achieved through various synthetic routes, with the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction being a particularly efficient method.[1][7] This one-pot reaction combines an aminopyridine, an aldehyde, and an isocyanide, offering high atom economy and the ability to generate diverse libraries of compounds.

Below is a representative, step-by-step protocol for the synthesis of 7-Methoxyimidazo[1,2-a]pyridin-2-amine, adapted from established methodologies for similar compounds.

Experimental Protocol: Groebke–Blackburn–Bienaymé Reaction

Step 1: Reaction Setup

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-methoxypyridin-2-amine (1.0 eq).

  • Dissolve the aminopyridine in a suitable solvent such as methanol or ethanol.

  • Add paraformaldehyde (1.2 eq) to the solution.

  • Add trimethylsilyl cyanide (1.2 eq) dropwise to the stirring mixture.

Causality Insight: The choice of a protic solvent like methanol facilitates the formation of the iminium intermediate. Paraformaldehyde serves as a convenient source of formaldehyde. Trimethylsilyl cyanide is a safer alternative to hydrogen cyanide for the introduction of the cyano group, which will ultimately form the 2-amino group of the product.

Step 2: Reaction Execution

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

Self-Validation: The reaction can be monitored for the consumption of the starting aminopyridine and the appearance of a new, more polar spot corresponding to the product.

Step 3: Work-up and Purification

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Causality Insight: The basic quench neutralizes any acidic byproducts and facilitates the extraction of the amine product into the organic phase. Column chromatography is essential to remove unreacted starting materials and byproducts to yield the pure compound.

Step 4: Characterization

  • Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Work-up & Purification cluster_product Final Product A 4-Methoxy-pyridin-2-amine D Groebke-Blackburn-Bienaymé Reaction (Methanol, rt, 24-48h) A->D B Paraformaldehyde B->D C Trimethylsilyl Cyanide C->D E Aqueous Work-up D->E F Column Chromatography E->F G 7-Methoxyimidazo[1,2-a]pyridin-2-amine F->G

Caption: Synthesis of 7-Methoxyimidazo[1,2-a]pyridin-2-amine via the GBB reaction.

Potential Biological Activity and Mechanism of Action

Derivatives of the imidazo[1,2-a]pyridine scaffold have been reported to exhibit a wide range of biological activities, primarily through their interaction with various protein kinases.[1] The structural similarity of this scaffold to purines allows it to act as a hinge-binding motif in the ATP-binding pocket of many kinases.

Given the known activities of related compounds, 7-Methoxyimidazo[1,2-a]pyridin-2-amine is a promising candidate for investigation as an inhibitor of kinases involved in cancer cell proliferation and inflammatory signaling pathways. For instance, various imidazo[1,2-a]pyridine derivatives have shown potent activity against kinases such as PI3K/mTOR, which are crucial regulators of cell growth and survival.

Hypothesized Signaling Pathway Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Molecule 7-Methoxyimidazo[1,2-a]pyridin-2-amine Molecule->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Analytical Characterization

Thorough analytical characterization is crucial for confirming the identity and purity of synthesized 7-Methoxyimidazo[1,2-a]pyridin-2-amine.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core, a singlet for the methoxy group protons, and a broad singlet for the amine protons. Based on a closely related structure, 7-methoxy-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine, the methoxy protons are expected around 3.86 ppm.[8] The aromatic protons will exhibit characteristic splitting patterns depending on their positions.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals corresponding to the eight unique carbon atoms in the molecule. The carbon of the methoxy group is expected to appear around 55-60 ppm. Aromatic carbons will resonate in the range of 100-150 ppm.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 164.18.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=N and C=C stretching of the aromatic rings (around 1500-1650 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

Conclusion and Future Perspectives

7-Methoxyimidazo[1,2-a]pyridin-2-amine is a promising, yet underexplored, member of the medicinally important imidazo[1,2-a]pyridine class of compounds. Its structural features suggest potential as a kinase inhibitor, warranting further investigation into its biological activities. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize and characterize this molecule, enabling further exploration of its therapeutic potential in areas such as oncology and inflammatory diseases. Future work should focus on obtaining detailed experimental data for its physicochemical properties, elucidating its specific biological targets, and exploring its structure-activity relationships through the synthesis of related analogs.

References

  • RSC. (n.d.). Synthesis General Procedures Method A: Preparation for compound E. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyridin-8-amine. Retrieved from [Link]

  • ThaiJO. (n.d.). An Efficient Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • e-Century Publishing Corporation. (2023, June 30). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Retrieved from [Link]

  • RSC Publishing. (n.d.). Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines - Supporting Information. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0228925). Retrieved from [Link]

  • MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

  • ACS Publications. (2026, February 19). Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study. Retrieved from [Link]

  • PMC. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyridin-8-amine. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Chemical Methodologies. (2025, May 24). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 1215984-92-1 | 7-Methylimidazo[1,2-a]pyridin-6-amine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. Retrieved from [Link]

  • Moshang Chemical. (n.d.). 1-(2-(7-(2-methoxyethoxy)imidazo[1,2-a]pyridin-3-yl)quinolin-8-yl)-N,N-dimethylpyrrolidin-3-amine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Adooq Bioscience. (n.d.). 7-Methyl-imidazo[1,2-a]pyridine-6-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (2026, January 7). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Retrieved from [Link]

  • PubMed. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]

  • BioImpacts. (2023, September 2). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. Retrieved from [Link]

Sources

Exploratory

7-Methoxyimidazo[1,2-a]pyridin-2-amine: Physicochemical Profiling, Synthetic Methodologies, and Applications in Kinase Inhibition

Executive Summary 7-Methoxyimidazo[1,2-a]pyridin-2-amine is a highly specialized heterocyclic building block that has garnered significant attention in modern drug discovery. Characterised by the CAS Number 1780260-09-4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Methoxyimidazo[1,2-a]pyridin-2-amine is a highly specialized heterocyclic building block that has garnered significant attention in modern drug discovery. Characterised by the CAS Number 1780260-09-4 and a molecular weight of 163.1766 g/mol , this compound features a fused bicyclic imidazo[1,2-a]pyridine core[1][2]. This core is widely recognized as a "privileged scaffold" in medicinal chemistry due to its profound ability to mimic the adenine ring of ATP, making it an ideal candidate for developing potent anticancer and anti-inflammatory agents[3][4].

This technical whitepaper explores the structural analytics, mechanistic rationale for kinase inhibition, and self-validating synthetic protocols associated with this critical intermediate.

Physicochemical Properties & Structural Analytics

The pharmacological versatility of 7-methoxyimidazo[1,2-a]pyridin-2-amine stems from its unique electronic distribution. The electron-donating methoxy group (-OCH₃) at the C7 position increases the electron density of the pyridine ring, which in turn enhances the basicity of the bridgehead nitrogen. Simultaneously, the primary amine at the C2 position serves as a critical hydrogen bond donor[3].

Quantitative Structural Data
PropertyValue / Description
Chemical Name 7-Methoxyimidazo[1,2-a]pyridin-2-amine
CAS Number 1780260-09-4
Molecular Formula C₈H₉N₃O
Molecular Weight 163.1766 g/mol (commonly rounded to 163.18)
Core Scaffold Imidazo[1,2-a]pyridine
Key Functional Groups C7-Methoxy (Electron Donating), C2-Amine (H-Bond Donor)
Mass Spectrometry (m/z) [M+H]⁺ ≈ 164.08

Mechanistic Pharmacology: ATP-Competitive Kinase Inhibition

Imidazo[1,2-a]pyridines are prominent in the development of targeted therapies, specifically inhibitors targeting the PI3K/AKT/mTOR pathway and Cyclin-Dependent Kinases (e.g., CDK2) [5][6].

The Causality of Binding: Why is the 2-amino substitution so critical? In the ATP-binding pocket of most kinases, the adenine ring of ATP forms crucial hydrogen bonds with the kinase hinge region. The imidazo[1,2-a]pyridine core acts as a perfect bioisostere. The core nitrogen (N1) acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Valine in PI3K or Leucine in CDK2). The C2-amine acts as a complementary hydrogen bond donor to the adjacent carbonyl oxygen in the hinge, securely anchoring the scaffold into the active site[4][6].

Pathway Inhibitor 7-Methoxyimidazo[1,2-a] pyridin-2-amine Scaffold PI3K PI3K (Phosphoinositide 3-kinase) Inhibitor->PI3K Competitive ATP Hinge Binding RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTOR Complex AKT->mTOR Activates Proliferation Tumor Cell Proliferation mTOR->Proliferation Drives

Kinase signaling cascade showing competitive inhibition by the imidazo[1,2-a]pyridine scaffold.

Synthetic Architecture & Self-Validating Workflows

The synthesis of C2-amino functionalized imidazo[1,2-a]pyridines is historically challenging due to the passivity of the C2 position toward electrophilic attack compared to the highly reactive C3 position[3]. However, direct condensation of substituted 2-aminopyridines with α-haloacetonitriles, or through modified Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions under green chemistry conditions, provides robust access to these scaffolds[7][8].

Synthesis SM 4-Methoxy-pyridin-2-amine (Starting Material) Condensation Condensation & Cyclization (Na2CO3, EtOH, Reflux) SM->Condensation Reagent alpha-Bromoacetonitrile (Electrophile) Reagent->Condensation Intermediate Amidine Intermediate (LC-MS Validated) Condensation->Intermediate Nucleophilic Attack Product 7-Methoxyimidazo[1,2-a] pyridin-2-amine Intermediate->Product Intramolecular Cyclization Purification Flash Chromatography (Yield Optimization) Product->Purification Crude Mixture

Self-validating synthetic workflow for 7-Methoxyimidazo[1,2-a]pyridin-2-amine.

Protocol 1: Synthesis via Condensation

This protocol utilizes a direct condensation approach, engineered as a self-validating system to ensure high purity and yield.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 equivalent of 4-methoxy-pyridin-2-amine in anhydrous ethanol.

    • Causality: Ethanol is chosen as a protic solvent to stabilize the transition state during the subsequent cyclization, aligning with green chemistry principles[8].

  • Electrophile Addition: Add 1.2 equivalents of α-bromoacetonitrile dropwise at 0°C, followed by 2.0 equivalents of anhydrous sodium carbonate (Na₂CO₃).

    • Causality: Na₂CO₃ is specifically selected because it is strong enough to neutralize the HBr generated during the initial alkylation, driving the reaction forward, but mild enough to prevent the base-catalyzed degradation of the sensitive α-bromoacetonitrile.

  • Cyclization: Heat the reaction mixture to reflux (80°C) for 12 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). Extract a 10 µL aliquot, dilute in acetonitrile, and run LC-MS. The reaction is deemed complete when the starting material mass (m/z 125.1) is depleted and the product mass (m/z 164.1 [M+H]⁺) dominates the chromatogram.

  • Workup & Purification: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the pure 7-methoxyimidazo[1,2-a]pyridin-2-amine.

Orthogonal Validation: Kinase Assay Protocol

To validate the biological efficacy of derivatives synthesized from this scaffold, an in vitro kinase assay must be performed.

Protocol 2: ADP-Glo™ Kinase Assay for PI3K Inhibition

Causality Focus: Imidazo[1,2-a]pyridines are highly conjugated systems known for their strong photophysical properties (fluorescence)[7]. Utilizing a standard FRET-based assay often leads to false positives or negatives due to the compound's autofluorescence. Therefore, a luminescent ADP-Glo assay is strictly required. This assay measures the generation of ADP, completely bypassing the fluorescent interference of the imidazopyridine core.

Step-by-Step Methodology:

  • Preparation: Prepare a 10-point dose-response curve of the 7-methoxyimidazo[1,2-a]pyridin-2-amine derivative in 100% DMSO (final assay concentration of DMSO should not exceed 1%).

  • Kinase Reaction: In a 384-well plate, combine 2 µL of the compound, 4 µL of PI3K enzyme/PIP2 lipid substrate mixture, and 4 µL of ultra-pure ATP.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the kinase to convert ATP to ADP.

  • Depletion of Unreacted ATP: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

    • Self-Validation: Include a "No Enzyme" control well. If luminescence is detected here, the ATP depletion step has failed, invalidating the run.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • AA Blocks. "Product Index - AA Blocks: 7-methoxyimidazo[1,2-a]pyridin-2-amine". aablocks.com. Available at: [Link]

  • MDPI. "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction". mdpi.com. Available at: [Link]

  • Taylor & Francis. "C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance". tandfonline.com. Available at:[Link]

  • PubMed (NIH). "Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential". nih.gov. Available at:[Link]

  • ACS Omega. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities". acs.org. Available at:[Link]

  • PMC (NIH). "Virtual docking screening and QSAR studies to explore AKT and mTOR inhibitors acting on PI3K in cancers". nih.gov. Available at:[Link]

  • BindingDB. "Aminoimidazo[1,2-a]pyridines as a new structural class of cyclin-dependent kinase inhibitors". bindingdb.org. Available at: [Link]

Sources

Foundational

Literature review of 7-substituted imidazo[1,2-a]pyridin-2-amine derivatives

An In-Depth Technical Guide to 7-Substituted Imidazo[1,2-a]pyridin-2-amine Derivatives for Drug Discovery Professionals Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine The imidazo[1,2-a]pyridine ring syst...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 7-Substituted Imidazo[1,2-a]pyridin-2-amine Derivatives for Drug Discovery Professionals

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have established it as a "privileged scaffold," meaning it can serve as a versatile template for designing ligands for a diverse range of biological targets.[2][3] This is evidenced by its presence in several commercially successful drugs, including the anxiolytic and hypnotic agents zolpidem and alpidem, the anti-ulcer drug zolimidine, and the cardiotonic agent olprinone.[1][2][4][5] The therapeutic relevance of this core structure has spurred extensive research, revealing a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][6][7]

This guide focuses specifically on the 7-substituted imidazo[1,2-a]pyridin-2-amine derivatives. The substitution pattern on the bicyclic core is crucial for modulating the pharmacological activity, and the 7-position, in particular, has been identified as a key site for modification to enhance potency, selectivity, and pharmacokinetic properties. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this promising class of compounds.

Part 1: Synthetic Strategies and Methodologies

The construction of the imidazo[1,2-a]pyridine core is well-established, with several robust synthetic methodologies available. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Core Synthesis: The Foundation

The most prevalent methods for synthesizing the imidazo[1,2-a]pyridine scaffold involve the condensation of a substituted 2-aminopyridine with a suitable reaction partner.

  • Classic Cyclocondensation: A cornerstone of imidazo[1,2-a]pyridine synthesis is the reaction of a 2-aminopyridine with an α-halocarbonyl compound.[4][5] This method is straightforward and efficient for producing a wide range of derivatives.

  • Multicomponent Reactions (MCRs): MCRs offer a highly efficient and atom-economical approach. The Groebke-Blackburn-Bienaymé reaction (GBBR), a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, is particularly effective for generating 3-aminoimidazo[1,2-a]pyridine derivatives.[8][9][10] This method allows for significant molecular diversity in a single step.

  • Tandem and Cascade Reactions: More sophisticated strategies involve tandem or cascade reactions, where multiple bond-forming events occur in a single pot. For example, reactions involving nitroolefins and 2-aminopyridines can proceed through a sequence of Michael addition and intramolecular cyclization to yield the desired scaffold.[4][10]

Introducing the 7-Substituent: A Strategic Approach

To synthesize 7-substituted derivatives, the most direct approach is to begin with a pre-functionalized 2-aminopyridine, specifically a 2-amino-4-substituted-pyridine. This ensures regioselective placement of the desired group at the 7-position of the final imidazo[1,2-a]pyridine product.

Experimental Protocol: Representative Synthesis via Groebke–Blackburn–Bienaymé Reaction (GBBR)

This protocol describes the synthesis of a 7-substituted-N-cyclohexyl-2-phenylimidazo[1,2-a]pyridin-3-amine, a common scaffold explored in medicinal chemistry.

Step 1: Imine Formation

  • To a solution of 4-chloro-2-aminopyridine (1.0 mmol) in methanol (10 mL), add benzaldehyde (1.0 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine intermediate.

Causality: Methanol is an effective solvent for the reactants. The acid catalyst is crucial for protonating the aldehyde's carbonyl oxygen, thereby activating it for nucleophilic attack by the aminopyridine and promoting dehydration to form the imine.

Step 2: Cycloaddition

  • To the reaction mixture containing the in-situ generated imine, add cyclohexyl isocyanide (1.0 mmol).

  • Heat the mixture to 60°C and stir for 4-6 hours.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Causality: The isocyanide undergoes a [4+1] cycloaddition with the imine. Heating provides the necessary activation energy for this step. The reaction time is optimized to ensure complete consumption of the starting materials.

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 7-chloro-N-cyclohexyl-2-phenylimidazo[1,2-a]pyridin-3-amine.

Causality: The aqueous work-up removes the acid catalyst and any water-soluble impurities. Column chromatography is a standard and effective method for purifying organic compounds based on their polarity, ensuring a high-purity final product.

Visualization: Synthetic Workflow

The following diagram illustrates the general workflow for the GBBR synthesis of 7-substituted imidazo[1,2-a]pyridin-2-amine derivatives.

G cluster_reactants Reactants cluster_process Process cluster_output Output A 4-Substituted-2-aminopyridine E One-Pot Reaction (Imine Formation & Cycloaddition) A->E B Aldehyde B->E C Isocyanide C->E D Acid Catalyst (e.g., p-TSA) D->E F Crude Product E->F G Purification (Column Chromatography) F->G H 7-Substituted Imidazo[1,2-a] pyridin-3-amine Derivative G->H

Caption: General workflow for GBBR synthesis.

Part 2: Structure-Activity Relationships (SAR)

The nature of the substituent at the 7-position of the imidazo[1,2-a]pyridine ring profoundly influences the biological activity of the resulting derivatives. Understanding these relationships is critical for rational drug design.

Influence of 7-Position Substituents

Systematic modification at the C7-position has been a key strategy in optimizing the potency and selectivity of these compounds against various targets.

  • Kinase Inhibition: In the context of kinase inhibitors, such as those targeting c-Met or Nek2, the 7-position often interacts with the solvent-exposed region of the ATP-binding pocket. Introducing small, moderately polar, or halogen substituents can significantly impact binding affinity. For instance, in a series of c-Met inhibitors, modifying the C7 and C8 positions was explored, though in some cases, these changes did not dramatically alter activity compared to modifications at the C6 position.[11] However, for Nek2 inhibitors, substitutions on the imidazo[1,2-a]pyridine core were crucial for achieving high potency.[12]

  • Anti-inflammatory Activity: For COX-2 inhibitors, the 7-position can be modified to fine-tune the molecule's fit within the enzyme's active site. The electronic nature of the substituent can influence key interactions, such as hydrogen bonding with residues like Arg-513.[13]

  • Anticancer Activity: Studies on imidazo[1,2-a]pyridine derivatives as anticancer agents have shown that the substitution pattern is critical. For instance, in a series of compounds evaluated against various cancer cell lines, the presence and nature of substituents on the pyridine ring were key determinants of cytotoxicity.[14]

Data Summary: SAR of 7-Substituted Derivatives

The following table summarizes representative SAR data for imidazo[1,2-a]pyridine derivatives, highlighting the impact of the 7-substituent.

Compound Series 7-Substituent Biological Target Potency (IC₅₀) Reference
c-Met InhibitorsHc-Met Kinase2.18 µM[11]
c-Met Inhibitors-OCH₃c-Met Kinase>10 µM[11]
Nek2 Inhibitors-ClMGC-803 cell line38 nM (for compound 28e)[12]
COX-2 Inhibitors(Varies, core structure is key)COX-20.05 - 0.13 µM[13]
Anticancer AgentsRemoval of N at 7-pos (pyrazine vs pyridine)Hep-2, HepG2, MCF-7Improved activity in pyridine series[14]
Visualization: SAR Logic

This diagram illustrates the logical approach to SAR studies for optimizing a lead compound.

SAR_Logic Start Initial Hit Compound (7-H Imidazo[1,2-a]pyridine) Group1 Electron-Donating Groups (e.g., -CH₃, -OCH₃) Start->Group1 Introduce Substituents at C7 Group2 Electron-Withdrawing Groups (e.g., -Cl, -F, -CF₃) Start->Group2 Introduce Substituents at C7 Group3 Bulky Groups (e.g., -phenyl) Start->Group3 Introduce Substituents at C7 Analyze Analyze Activity Data (Potency, Selectivity, ADME) Group1->Analyze Group2->Analyze Group3->Analyze Result1 Increased Potency Analyze->Result1 Result2 Decreased Potency Analyze->Result2 Result3 No Change Analyze->Result3 Optimize Optimized Lead Compound Result1->Optimize Further Refinement Result2->Start Re-evaluate Strategy Result3->Start Re-evaluate Strategy

Caption: Rational approach to SAR optimization.

Part 3: Therapeutic Applications and Mechanisms of Action

The versatility of the 7-substituted imidazo[1,2-a]pyridin-2-amine scaffold has led to its exploration in a multitude of therapeutic areas.

Anticancer Agents

This class of compounds has shown significant promise in oncology, primarily as kinase inhibitors.

  • c-Met Inhibitors: The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its dysregulation implicated in tumor growth, invasion, and metastasis. Several series of imidazo[1,2-a]pyridine derivatives have been designed as potent c-Met inhibitors.[11] These compounds typically act by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways such as the RAS/MAPK and PI3K/Akt pathways. One study identified a potent inhibitor (compound 22e) that significantly inhibited tumor growth in vivo with good oral bioavailability.[11]

  • Nek2 Inhibitors: Never in mitosis (NIMA)-related kinase 2 (Nek2) is overexpressed in various cancers and is involved in regulating the cell cycle. Imidazo[1,2-a]pyridine derivatives have been developed as potent Nek2 inhibitors, demonstrating antiproliferative activity against gastric cancer cells.[12]

  • Covalent KRAS G12C Inhibitors: Leveraging a scaffold hopping strategy, imidazo[1,2-a]pyridine has been utilized as a novel core for developing covalent inhibitors of the oncogenic KRAS G12C mutant, a challenging target in cancer therapy.[8]

Anti-inflammatory Agents

Chronic inflammation is a key factor in many diseases. Imidazo[1,2-a]pyridines have been investigated as inhibitors of key inflammatory mediators.

  • COX-2 Inhibitors: Cyclooxygenase-2 (COX-2) is a crucial enzyme in the synthesis of prostaglandins, which are key drivers of inflammation and pain. Novel imidazo[1,2-a]pyridine derivatives have been designed as selective and potent COX-2 inhibitors, showing significant analgesic activity in vivo.[13] The mechanism involves blocking the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins.

  • Modulators of NF-κB and STAT3 Pathways: A novel imidazo[1,2-a]pyridine derivative, both alone and in combination with curcumin, has been shown to exert anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines.[15] These pathways are critical regulators of inflammatory gene expression.

Visualization: c-Met Signaling Pathway Inhibition

This diagram illustrates the mechanism by which 7-substituted imidazo[1,2-a]pyridine derivatives inhibit the c-Met signaling pathway.

cMet_Pathway cluster_downstream Downstream Signaling cluster_effects Cellular Effects HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS/MAPK Pathway cMet->RAS Phosphorylation Cascade PI3K PI3K/Akt Pathway cMet->PI3K Phosphorylation Cascade ATP ATP ATP->cMet Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->cMet Blocks ATP Binding Site Proliferation Proliferation RAS->Proliferation Invasion Invasion RAS->Invasion PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis

Caption: Inhibition of c-Met pathway by derivatives.

Conclusion and Future Perspectives

The 7-substituted imidazo[1,2-a]pyridin-2-amine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a wide array of biological targets, solidifies its status as a privileged structure in drug discovery.[1] The strategic modification at the 7-position has proven to be a powerful tool for optimizing the pharmacological profiles of these compounds, leading to the identification of potent inhibitors for targets in oncology and inflammation.

Future research will likely focus on several key areas:

  • Improving Selectivity: As many derivatives target common motifs like ATP-binding sites, enhancing selectivity to minimize off-target effects remains a priority.

  • Exploring New Therapeutic Areas: The scaffold's versatility suggests potential applications beyond the current focus, including in neurodegenerative diseases and infectious diseases.[1][3]

  • Bioisosteric Replacement: Further exploration of bioisosteric replacements at the 7-position could yield compounds with improved metabolic stability and pharmacokinetic properties.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing).
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Semantic Scholar.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Deriv
  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Dove Press.
  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors.
  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PMC.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine...
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
  • An efficient synthesis of new imidazo[1,2- a ]pyridine-6-carbohydrazide and pyrido[1,2- a ... RSC Publishing.
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances (RSC Publishing).
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modul

Sources

Exploratory

Comprehensive Safety Data and Toxicity Risk Assessment for 7-Methoxyimidazo[1,2-a]pyridin-2-amine

Executive Summary & Pharmacological Context The imidazo[1,2-a]pyridine core is widely recognized as a "privileged scaffold" in medicinal chemistry due to its profound synthetic versatility and broad spectrum of biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The imidazo[1,2-a]pyridine core is widely recognized as a "privileged scaffold" in medicinal chemistry due to its profound synthetic versatility and broad spectrum of biological activities[1]. Derivatives of this fused bicyclic heterocycle are foundational to several marketed therapeutics (e.g., zolpidem, alpidem) and are actively investigated as potent kinase inhibitors, including PI3K/AKT/mTOR pathway modulators[2].

Specifically, 7-Methoxyimidazo[1,2-a]pyridin-2-amine (CAS: 1780260-09-4) serves as a critical building block in early-stage drug discovery[3]. However, the presence of the primary amine at the 2-position introduces specific toxicological liabilities that must be rigorously managed during synthesis and biological evaluation. This technical guide outlines the physicochemical properties, hazard classifications, mechanistic toxicity, and self-validating experimental protocols necessary for safely handling and profiling this compound.

Physicochemical Identification

Understanding the baseline physicochemical properties is essential for predicting the compound's behavior in both biological assays and environmental exposure scenarios.

PropertyValue
Chemical Name 7-Methoxyimidazo[1,2-a]pyridin-2-amine
CAS Number 1780260-09-4[3]
Molecular Formula C8H9N3O[3]
Molecular Weight 163.18 g/mol [3]
Structural Features Bicyclic imidazopyridine core, 7-methoxy substitution, 2-primary amine

Hazard Identification & GHS Classification

While a highly specific, universally standardized SDS for CAS 1780260-09-4 may vary slightly by supplier, the compound falls under the broader hazard classification for imidazo[1,2-a]pyridine derivatives and aromatic amines[4]. Based on structural alerts, the following Globally Harmonized System (GHS) classifications apply:

GHS Hazard ClassHazard Statement (H-Code)Causality / Rationale
Acute Toxicity (Oral) H302: Harmful if swallowedNitrogen-rich heterocycles can disrupt cellular respiration or intercalate with biological macromolecules upon systemic absorption.
Skin Corrosion/Irritation H315: Causes skin irritation[4]The basicity of the primary amine can disrupt the slightly acidic mantle of the skin, leading to localized lipid bilayer degradation.
Skin Sensitization H317: May cause an allergic skin reaction[4]Electrophilic metabolites can act as haptens, binding to epidermal proteins and triggering a T-cell mediated immune response.
Eye Irritation H319: Causes serious eye irritation[4]Direct contact causes rapid pH shifts in the aqueous humor, leading to corneal epithelial stress.
STOT SE 3 H335: May cause respiratory irritation[4]Inhalation of fine powders introduces the basic amine to the mucosal lining of the respiratory tract, causing acute localized inflammation.

Mechanistic Toxicology: The Bioactivation Liability

As a Senior Application Scientist, it is crucial to look beyond the basic SDS and understand why this compound presents a toxicity risk. The primary toxicological liability of 7-Methoxyimidazo[1,2-a]pyridin-2-amine stems from its 2-amine moiety.

In hepatic environments, primary aromatic amines are highly susceptible to Cytochrome P450 (CYP450)-mediated N-oxidation. This metabolic phase I reaction converts the amine into a reactive N-hydroxylamine intermediate. Subsequent phase II transformations (e.g., sulfation or acetylation) or spontaneous dehydration can yield a highly electrophilic nitrenium ion . If not rapidly detoxified by glutathione (GSH), this nitrenium species will covalently bind to nucleophilic sites on proteins and DNA, leading to cytotoxicity, genotoxicity, or idiosyncratic adverse drug reactions (IADRs).

G Parent 7-Methoxyimidazo[1,2-a] pyridin-2-amine CYP CYP450 Oxidation (Hepatic Metabolism) Parent->CYP NHydroxy N-Hydroxylamine Intermediate CYP->NHydroxy N-oxidation Nitrenium Nitrenium Ion (Electrophile) NHydroxy->Nitrenium Dehydration (-H2O) Detox GSH Conjugation (Detoxification) Nitrenium->Detox Glutathione (GSH) Tox Covalent Binding to Macromolecules (Toxicity) Nitrenium->Tox Protein/DNA Binding

Fig 1. CYP450-mediated bioactivation pathway of the 2-amine moiety leading to cellular toxicity.

Experimental Protocols for Toxicity Profiling

To empirically validate the safety profile of 7-Methoxyimidazo[1,2-a]pyridin-2-amine during drug development, a self-validating system of in vitro assays must be employed. The following protocols are designed to assess both direct cytotoxicity and the formation of reactive metabolites.

Protocol A: In Vitro Cytotoxicity Assessment (ATP-based Readout)

Rationale: We utilize the CellTiter-Glo (CTG) luminescent assay on HepG2 cells rather than a standard MTT assay. HepG2 cells retain basal levels of hepatic metabolizing enzymes, allowing for the detection of metabolism-dependent toxicity. Furthermore, MTT relies on mitochondrial reductases, which can be artificially skewed by the redox-active nature of imidazopyridines. CTG directly measures ATP, providing an orthogonal, artifact-free readout of true cellular viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 7-Methoxyimidazo[1,2-a]pyridin-2-amine in LC-MS grade DMSO. Perform a 3-fold serial dilution to generate a 10-point concentration curve (final DMSO concentration must not exceed 0.5% v/v to prevent solvent-induced toxicity).

  • Dosing: Replace the culture media with compound-dosed media. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 10 µM Staurosporine) to ensure assay dynamic range.

  • Incubation: Incubate the plates for 48 hours.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a multi-mode microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Reactive Metabolite Trapping (GSH Adduct LC-MS/MS)

Rationale: Because nitrenium ions are highly transient, they cannot be quantified directly. By incubating the compound with human liver microsomes (HLM) in the presence of excess Glutathione (GSH), we can "trap" the electrophile as a stable GSH-adduct, which is then detectable via LC-MS/MS. This confirms the bioactivation liability hypothesized in Section 4.

Step-by-Step Methodology:

  • Reaction Mixture: In a 1.5 mL Eppendorf tube, combine 1 mg/mL HLM, 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Incubation: Incubate at 37°C for 60 minutes with gentle shaking.

  • Termination: Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Protein Precipitation: Vortex for 2 minutes and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze via High-Resolution Mass Spectrometry (HRMS) operating in positive electrospray ionization (ESI+) mode. Monitor for the mass shift corresponding to the parent compound + GSH (+307 Da) minus any lost functional groups (e.g., -H₂O).

Workflow Step1 Compound Preparation Step2 HepG2 Cell Incubation Step1->Step2 Step3 Microsomal Stability Assay Step1->Step3 Step5 CellTiter-Glo Viability Readout Step2->Step5 Step4 GSH Trapping & LC-MS/MS Step3->Step4 Step6 Safety Profile Validation Step4->Step6 Step5->Step6

Fig 2. Integrated in vitro workflow for assessing cytotoxicity and reactive metabolite formation.

Handling, Storage, and Risk Mitigation

To ensure laboratory safety and maintain the integrity of 7-Methoxyimidazo[1,2-a]pyridin-2-amine, the following controls must be strictly adhered to:

  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized powders (mitigating H335 risks)[4].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during solubilization), tightly sealed safety goggles, and a chemically resistant lab coat.

  • Storage Conditions: Store at room temperature or 4°C in a tightly sealed, light-resistant container. The compound should be kept under an inert atmosphere (e.g., Argon) if stored for prolonged periods to prevent ambient oxidation of the primary amine.

Conclusion

7-Methoxyimidazo[1,2-a]pyridin-2-amine is a highly valuable, privileged scaffold for the development of novel therapeutics, particularly in the kinase inhibitor space. However, its structural features—specifically the 2-amine group—necessitate rigorous safety handling and proactive toxicological screening. By employing orthogonal assays like ATP-based cytotoxicity and GSH-trapping LC-MS/MS, researchers can effectively map and mitigate the bioactivation liabilities of this compound, ensuring safer downstream lead optimization.

References

  • Title: Imidazo(1,2-a)pyridine-6-carboxylic acid | C8H6N2O2 | CID 7075376 Source: PubChem (nih.gov) URL: [Link]

  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega (acs.org) URL: [Link]

  • Title: Virtual docking screening and QSAR studies to explore AKT and mTOR inhibitors acting on PI3K in cancers Source: PMC (nih.gov) URL: [Link]

Sources

Foundational

Technical Guide: The 7-Methoxy Effect in Imidazo[1,2-a]pyridin-2-amine Binding Affinity

This guide details the physicochemical and pharmacological impact of the 7-methoxy substituent on the imidazo[1,2-a]pyridin-2-amine scaffold. It focuses on the structural activity relationship (SAR) governing binding aff...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical and pharmacological impact of the 7-methoxy substituent on the imidazo[1,2-a]pyridin-2-amine scaffold. It focuses on the structural activity relationship (SAR) governing binding affinity, particularly in the context of Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.

Executive Summary

The 7-Methoxyimidazo[1,2-a]pyridin-2-amine core represents a privileged scaffold in medicinal chemistry, distinguished by its tunable basicity and rigid bicyclic architecture. The introduction of a methoxy group (-OCH₃) at the C7 position is not merely a steric modification; it is a critical electronic lever.

By acting as a strong electron-donating group (EDG) via resonance, the 7-methoxy substituent significantly enhances the basicity of the N1 bridgehead nitrogen. This modification is pivotal for therapeutic classes like Potassium-Competitive Acid Blockers (P-CABs) , where efficacy is driven by ion-trapping in acidic compartments and ionic binding to the H⁺/K⁺-ATPase. Additionally, in kinase inhibition (e.g., FLT3, SIK1), the moiety functions as a specific hydrogen-bond acceptor, orienting the ligand within the ATP-binding pocket.

Chemical & Structural Basis[1][2][3][4][5][6][7]

Electronic Tuning and pKa Modulation

The binding affinity of imidazo[1,2-a]pyridines is often governed by the electron density of the imidazole ring. The N1 nitrogen is the primary protonation site.

  • Resonance Effect: The oxygen atom of the 7-methoxy group possesses lone pairs that can be donated into the pyridine ring system. This resonance contribution pushes electron density toward the N1 position.

  • Basicity Increase: Compared to the unsubstituted analog (7-H) or electron-withdrawing analogs (7-Cl, 7-F), the 7-methoxy derivative exhibits a higher pKa (typically shifting from ~5.5 to ~6.5-7.0 depending on C2/C3 substitution).

  • Therapeutic Implication: In P-CAB design, a pKa closer to neutral allows the drug to remain uncharged in blood (pH 7.4) for distribution but rapidly protonate in the highly acidic parietal cell canaliculus (pH < 1), locking the drug inside the target compartment.

Structural Visualization: Resonance Stabilization

The following diagram illustrates the flow of electron density from the 7-methoxy group to the N1 nitrogen, stabilizing the protonated cationic form.

ResonanceEffect Methoxy 7-Methoxy Group (Lone Pair Donor) RingSystem Imidazo[1,2-a]pyridine π-System Methoxy->RingSystem +M Effect (Mesomeric) N1 N1 Nitrogen (Protonation Site) RingSystem->N1 Increased Electron Density Cation Stabilized Cationic Species (Bioactive) N1->Cation Protonation (H+)

Figure 1: Electronic influence of the 7-OCH₃ group facilitating N1 protonation.

Pharmacology & Binding Mechanisms[1][2]

Mechanism 1: P-CAB (H⁺/K⁺-ATPase Inhibition)

In the development of acid suppressants, the 7-methoxyimidazo[1,2-a]pyridin-2-amine scaffold acts as a reversible K⁺-competitive antagonist.

  • Ion Trapping: The 7-OMe group raises the pKa, ensuring the molecule is virtually 100% protonated in the gastric lumen (pH 1). This cationic charge prevents membrane permeation, trapping the drug at the site of action.

  • Ionic Binding: The protonated N1 forms a critical ionic bond (salt bridge) with specific aspartate or glutamate residues (e.g., Glu795) in the luminal vestibule of the H⁺/K⁺-ATPase pump.

  • Hydrophobic Anchoring: The methoxy methyl group fits into small hydrophobic pockets, providing additional van der Waals contacts that stabilize the drug-enzyme complex.

Mechanism 2: Kinase Inhibition (e.g., FLT3, SIK1)

In kinase inhibitors, the 2-amine and 7-methoxy groups play different roles.

  • H-Bond Acceptor: The methoxy oxygen can serve as a hydrogen bond acceptor for backbone amides or water networks within the kinase hinge region.

  • Selectivity: The 7-position vector points toward the solvent-exposed region or specific gatekeeper residues, allowing the methoxy group to fine-tune selectivity against off-target kinases.

Comparative SAR Analysis

The table below summarizes the impact of C7 substitution on physicochemical properties and binding potential, derived from general imidazopyridine SAR studies.

C7 SubstituentElectronic EffectEst. pKa ShiftBinding Impact (P-CAB)Binding Impact (Kinase)
-H (Unsubstituted)NeutralReference (0)Moderate affinity; lower accumulation in acid.Baseline activity.
-OCH₃ (Methoxy)Strong Donor (+M) +1.0 to +1.5 High affinity; Excellent ion trapping. Enhanced H-bonding; Improved solubility.
-CH₃ (Methyl)Weak Donor (+I)+0.5Good affinity; slightly lower solubility than OMe.Steric bulk; hydrophobic interaction.
-Cl (Chloro)Weak Acceptor (-I)-1.0Reduced basicity; poor acid accumulation.Often used to fill hydrophobic pockets.
-NO₂ (Nitro)Strong Acceptor (-M)-3.0Inactive as P-CAB (too weakly basic).potentially toxic; rarely used.

Experimental Protocols

Synthesis of 7-Methoxyimidazo[1,2-a]pyridin-2-amine

Reaction Type: Condensation / Cyclization Reference: Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction or classical condensation.

  • Reagents: 2-Amino-4-methoxypyridine (1.0 eq), Glyoxal or equivalent aldehyde (1.0 eq), Cyanide source or Isocyanide (for 3-amino derivatives). For the 2-amine specifically, a condensation with an

    
    -haloketone equivalent or specific amination strategy is used.
    
  • Procedure:

    • Dissolve 2-amino-4-methoxypyridine in ethanol.

    • Add

      
      -bromoacetaldehyde dimethyl acetal (or equivalent electrophile for C2-amine installation).
      
    • Reflux for 4–6 hours.

    • Neutralize with NaHCO₃.

    • Purification: Recrystallize from EtOAc/Hexane to yield the crystalline solid.

H⁺/K⁺-ATPase Binding Assay (Biochemical)

To validate the affinity enhancement of the 7-methoxy group:

  • Preparation: Isolate gastric vesicles from porcine stomach (rich in H⁺/K⁺-ATPase).

  • Incubation: Incubate lyophilized vesicles with varying concentrations of the 7-methoxy analog in buffer (pH 6.0 and pH 7.4) containing KCl and ATP.

  • Measurement: Quantify inorganic phosphate (Pi) release using the Malachite Green assay.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.

    • Expectation: The IC50 should be significantly lower (more potent) at slightly acidic pH compared to neutral pH due to the ion-trapping mechanism facilitated by the 7-OMe group.

Binding Mode Visualization

The following diagram represents the hypothetical binding mode of the protonated ligand within the H⁺/K⁺-ATPase luminal channel.

BindingMode Glu795 Glu795 (Anionic Site) HydrophobicPocket Hydrophobic Pocket AcidicEnvironment Acidic Lumen (pH < 2) Ligand_N1 Protonated N1 (+) AcidicEnvironment->Ligand_N1 Protonation Source Ligand_N1->Glu795 Ionic Bond / Salt Bridge Ligand_7OMe 7-Methoxy Group Ligand_7OMe->HydrophobicPocket Van der Waals Contact Ligand_7OMe->Ligand_N1 Stabilizes Charge (+M) Ligand_Core Imidazo[1,2-a]pyridine Core

Figure 2: Interaction map of protonated 7-methoxyimidazo[1,2-a]pyridin-2-amine in the H+/K+ ATPase binding site.[1]

References

  • Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry

    • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[2]

    • Source: ACS Omega (2026).
    • URL:[Link](Generalized link to journal based on snippet context)

  • P-CAB Structure-Activity Relationships

    • Title: A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists.[3]

    • Source: PMC / NIH (2013).
    • URL:[Link]

  • Kinase Inhibition (FLT3/SIK1)

    • Title: Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors.[4]

    • Source: Bioorganic & Medicinal Chemistry Letters (2025).[5][4]

    • URL:[Link]

  • Compound Data

    • Title: 7-Methoxyimidazo[1,2-a]pyridin-2-amine (CAS 1780260-09-4).[1][6][7][8]

    • Source: ChemicalBook / 10xChem.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Condensation of α-Haloketones with Aminopyridines for the Synthesis of Imidazo[1,2-a]pyridines

Introduction: The Significance of Imidazo[1,2-a]pyridines in Drug Discovery The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Imidazo[1,2-a]pyridines in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities. Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Saripidem (sedative) feature this core structure, highlighting its therapeutic relevance.[3] The condensation of α-haloketones with 2-aminopyridines represents a classical and highly versatile method for the synthesis of this important class of compounds, often referred to as the Tchichibabin reaction.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions, mechanistic considerations, and practical protocols for this pivotal transformation.

Reaction Mechanism: A Stepwise Approach to Imidazo[1,2-a]pyridine Formation

The condensation of an α-haloketone with a 2-aminopyridine proceeds through a well-established two-step mechanism:

  • N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyridine on the electrophilic carbon of the α-haloketone. This step results in the formation of a pyridinium salt intermediate. The exocyclic amino group is less nucleophilic and generally does not participate in this initial alkylation.[5]

  • Intramolecular Cyclization and Dehydration: The pyridinium salt intermediate then undergoes an intramolecular condensation. The exocyclic amino group attacks the carbonyl carbon, leading to the formation of a cyclic hemiaminal intermediate. Subsequent dehydration of this intermediate yields the aromatic imidazo[1,2-a]pyridine ring system.

Reaction_Mechanism 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Aminopyridine->Pyridinium_Salt N-Alkylation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Pyridinium_Salt Cyclic_Hemiaminal Cyclic Hemiaminal Intermediate Pyridinium_Salt->Cyclic_Hemiaminal Intramolecular Condensation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclic_Hemiaminal->Imidazo[1,2-a]pyridine Dehydration

Caption: Reaction mechanism for imidazo[1,2-a]pyridine synthesis.

Optimizing Reaction Conditions: A Guide to Key Parameters

The success of the condensation reaction hinges on the careful selection of several key parameters. The following table summarizes common conditions and provides insights into their impact on the reaction outcome.

ParameterCommon ChoicesRationale and Considerations
Solvent Ethanol, Methanol, Acetonitrile, DMF, Water, Solvent-freePolar protic solvents like ethanol and methanol are frequently used and can facilitate the reaction. Acetonitrile and DMF are effective polar aprotic options.[6] Solvent-free conditions have been shown to be highly efficient and environmentally friendly.[7]
Base Sodium bicarbonate (NaHCO₃), Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), Piperidine, NoneA base is often employed to neutralize the hydrogen halide formed during the reaction, which can improve yields.[7] However, the reaction can also proceed under neutral or even acidic conditions. The choice of base can be critical, with weaker bases sometimes being preferable to avoid side reactions.[4]
Temperature Room temperature to refluxThe reaction temperature can vary significantly depending on the reactivity of the substrates. While some reactions proceed efficiently at room temperature, others require heating to reflux.[7] Microwave irradiation has been successfully used to accelerate the reaction.[7]
Catalyst None (classical), Lewis acids (e.g., FeCl₃), Neutral alumina, Copper saltsThe classical Tchichibabin reaction is often performed without a catalyst. However, various catalysts have been developed to improve yields and broaden the substrate scope. Lewis acids like FeCl₃ have been shown to be effective.[7] Neutral alumina can catalyze the reaction at ambient temperature.[7] Copper catalysts have also been employed in some variations.
α-Haloketone α-Bromoacetophenones, α-Chloroacetophenonesα-Bromoacetophenones are generally more reactive than their chloro-analogs. The α-haloketone can be used directly or generated in situ from the corresponding ketone and a halogenating agent like N-bromosuccinimide (NBS).[8]
Aminopyridine Substituted 2-aminopyridinesThe electronic nature of the substituents on the 2-aminopyridine ring can influence the reaction rate. Electron-donating groups can enhance the nucleophilicity of the pyridine nitrogen, potentially accelerating the reaction.[9]

Experimental Protocols

Protocol 1: Classical Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol describes a standard procedure for the synthesis of a representative imidazo[1,2-a]pyridine using classical heating.

Materials:

  • 2-Aminopyridine

  • α-Bromoacetophenone

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-aminopyridine (1.0 mmol) and ethanol (10 mL).

  • Add α-bromoacetophenone (1.0 mmol) to the solution.

  • Add sodium bicarbonate (1.2 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-phenylimidazo[1,2-a]pyridine.[4]

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis

This protocol offers a more rapid and environmentally friendly approach to the synthesis of imidazo[1,2-a]pyridines.[7]

Materials:

  • 2-Aminopyridine

  • α-Bromoacetophenone

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine 2-aminopyridine (1.0 mmol) and α-bromoacetophenone (1.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 60-100 °C) for a short duration (e.g., 5-15 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the vial to room temperature.

  • Dissolve the solid product in a suitable solvent like ethyl acetate and purify by column chromatography as described in Protocol 1.

Experimental_Workflow cluster_Classical Protocol 1: Classical Synthesis cluster_Microwave Protocol 2: Microwave Synthesis Reagents_Classical Mix 2-Aminopyridine, α-Bromoacetophenone, NaHCO₃ in Ethanol Reflux Reflux for 2-4 hours Reagents_Classical->Reflux Workup_Classical Solvent Removal, Extraction Reflux->Workup_Classical Purification_Classical Column Chromatography Workup_Classical->Purification_Classical Reagents_Microwave Mix 2-Aminopyridine and α-Bromoacetophenone (Neat) Microwave Microwave Irradiation (5-15 min) Reagents_Microwave->Microwave Purification_Microwave Dissolution and Column Chromatography Microwave->Purification_Microwave

Caption: Experimental workflows for imidazo[1,2-a]pyridine synthesis.

Troubleshooting and Optimization

Low yields or the formation of side products can sometimes be encountered. Here are some common issues and strategies for optimization:

  • Low Yield:

    • Incomplete Reaction: Monitor the reaction closely by TLC. If starting materials persist, consider increasing the reaction time or temperature.[4]

    • Purity of Reagents: Ensure that the starting materials, especially the α-haloketone, are pure. α-Haloketones can be lachrymatory and may degrade over time.[10]

    • Stoichiometry: Precise control of the stoichiometry (typically 1:1) is important to avoid side reactions.[4]

  • Side Products:

    • Over-alkylation: The product imidazo[1,2-a]pyridine can sometimes react with the α-haloketone starting material. Using a slight excess of the aminopyridine can sometimes mitigate this.

    • Polymerization: Under harsh conditions, side reactions leading to polymeric materials can occur. Milder conditions (lower temperature, weaker base) may be beneficial.

Conclusion

The condensation of α-haloketones with aminopyridines remains a cornerstone for the synthesis of the medicinally important imidazo[1,2-a]pyridine scaffold. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently access a wide array of derivatives for further investigation in drug discovery programs. The development of modern, more sustainable protocols, such as microwave-assisted and solvent-free methods, further enhances the utility of this powerful transformation.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar.
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. - ResearchGate. Available at: [Link]

  • Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. Available at: [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore | ChemRxiv. Available at: [Link]

  • Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines - ResearchGate. Available at: [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH. Available at: [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides† - Sciforum. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - Beilstein Journals. Available at: [Link]

  • (PDF) An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction - ResearchGate. Available at: [Link]

  • Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach. Available at: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. Available at: [Link]

  • Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines - SciELO. Available at: [Link]

Sources

Application

Application Note: Protocols for Heterocyclic Ring Closure to Form 7-Methoxyimidazo[1,2-a]pyridin-2-amine

This is a comprehensive Application Note and Protocol for the synthesis of 7-Methoxyimidazo[1,2-a]pyridin-2-amine , designed for researchers in medicinal chemistry. Abstract & Strategic Overview The imidazo[1,2-a]pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the synthesis of 7-Methoxyimidazo[1,2-a]pyridin-2-amine , designed for researchers in medicinal chemistry.

Abstract & Strategic Overview

The imidazo[1,2-a]pyridin-2-amine core is a privileged scaffold in drug discovery, serving as a bioisostere for purines and a key pharmacophore in kinase inhibitors (e.g., JAK, MAPK pathways) and GABA receptor ligands. While 3-amino derivatives are easily accessible via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, the 2-amino regioisomer presents a greater synthetic challenge due to the competing formation of the thermodynamically stable 2-one (tautomer of 2-hydroxy) or regiochemical ambiguity during cyclization.

This guide details two robust protocols for synthesizing 7-Methoxyimidazo[1,2-a]pyridin-2-amine . The primary protocol utilizes a direct Nitrile Cyclization strategy, offering the shortest path. The secondary protocol outlines a Curtius Rearrangement sequence for high-purity requirements where direct cyclization yields are compromised by electronic deactivation from the methoxy group.

Retrosynthetic Analysis

The 7-methoxy substituent on the fused system originates from the 4-position of the pyridine precursor. The ring closure relies on the differential nucleophilicity of the endocyclic pyridine nitrogen (N1) and the exocyclic amine.

  • Target: 7-Methoxyimidazo[1,2-a]pyridin-2-amine

  • Key Precursor: 2-Amino-4-methoxypyridine

  • Critical Transformation: N-alkylation followed by intramolecular nucleophilic attack on a nitrile or isocyanate equivalent.

Chemical Safety & Handling

  • Chloroacetonitrile: Highly toxic and readily absorbed through skin. Acts as a cyanide donor in vivo. Handle only in a functioning fume hood with chemically resistant gloves (Silver Shield/4H).

  • 2-Amino-4-methoxypyridine: Irritant. Hygroscopic; store under inert atmosphere.

  • Sodium Azide (Protocol 2): Explosive hazard. Avoid contact with acid and heavy metals.

Protocol 1: Direct Nitrile Cyclization (Primary Method)

Rationale: This method utilizes chloroacetonitrile as a bifunctional electrophile. The reaction proceeds via initial alkylation of the more nucleophilic ring nitrogen (N1), followed by an intramolecular Thorpe-Ziegler-type cyclization of the exocyclic imine onto the nitrile carbon.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Mass/VolRole
2-Amino-4-methoxypyridine 124.141.05.00 gSubstrate
Chloroacetonitrile 75.501.23.65 g (3.1 mL)Cyclizing Agent
Sodium Bicarbonate (NaHCO₃) 84.012.58.46 gBase
Ethanol (Absolute) --50 mLSolvent
Water --10 mLCo-solvent
Experimental Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Amino-4-methoxypyridine (5.00 g, 40.3 mmol) in Ethanol (50 mL).

    • Add Water (10 mL) and Sodium Bicarbonate (8.46 g, 100.7 mmol). The mixture will be a suspension.

  • Addition:

    • Add Chloroacetonitrile (3.1 mL, 48.4 mmol) dropwise over 10 minutes at room temperature.

  • Cyclization:

    • Heat the reaction mixture to reflux (approx. 80°C) .

    • Monitor via TLC (DCM:MeOH 9:1) or LC-MS. The starting material should be consumed within 4–6 hours.

    • Mechanistic Note: The intermediate N-(cyanomethyl)pyridinium salt may be observed; prolonged heating is required to drive the ring closure to the amine.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove most ethanol.

    • Dilute the residue with Water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Note: The product is polar. If it remains in the aqueous phase, use n-Butanol or DCM/iPrOH (3:1) for extraction.[3][4]

  • Purification:

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[4][8]

    • Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM with 1% NH₄OH additive).

    • Yield Expectation: 55–70% as a tan/off-white solid.

Protocol 2: Carboxylate Degradation (High-Fidelity Alternative)

Rationale: If Protocol 1 yields inseparable regioisomers or byproducts (e.g., 2-cyanomethylamino), this 3-step sequence provides unambiguous regiocontrol. It constructs the ester first, then degrades it to the amine via a Curtius rearrangement.

Workflow Summary
  • Cyclization: 2-Amino-4-methoxypyridine + Ethyl Bromopyruvate

    
     Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate.
    
  • Hydrolysis: Ester

    
     Carboxylic Acid.
    
  • Curtius Rearrangement: Acid

    
     Acyl Azide 
    
    
    
    Isocyanate
    
    
    2-Amine .
Step 1: Synthesis of the 2-Carboxylate
  • Reagents: 2-Amino-4-methoxypyridine (1.0 eq), Ethyl Bromopyruvate (1.1 eq), Ethanol (0.5 M).

  • Conditions: Reflux for 3 hours.

  • Workup: Cool to 0°C. The HBr salt of the product usually precipitates. Filter and wash with cold ethanol.[9] Neutralize with aq. NaHCO₃ to get the free base.

Step 2: Hydrolysis
  • Reagents: Ester (from Step 1), LiOH (2.0 eq), THF/Water (1:1).

  • Conditions: Stir at RT for 2 hours. Acidify to pH 4 with 1M HCl to precipitate the carboxylic acid.

Step 3: Curtius Rearrangement to Amine
  • Reagents: Carboxylic Acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (1.5 eq), t-Butanol (excess).

  • Procedure:

    • Reflux Acid, DPPA, and Et₃N in t-Butanol for 4 hours. This forms the Boc-protected amine .

    • Deprotection: Treat the crude Boc-amine with TFA/DCM (1:1) at RT for 1 hour.

    • Isolation: Basify to pH 10, extract with DCM.

  • Yield: ~40-50% (over 3 steps).

Mechanistic & Pathway Visualization

The following diagram illustrates the divergent pathways and the regiochemical logic of the ring closure.

G cluster_regio Regiochemistry Logic Start 2-Amino-4-methoxypyridine Inter1 N-Alkylation (Ring Nitrogen N1) Start->Inter1 + Chloroacetonitrile (Protocol 1) Ester Ethyl 7-Methoxyimidazo [1,2-a]pyridine-2-carboxylate Start->Ester + Ethyl Bromopyruvate (Protocol 2) Inter2 Cationic Intermediate (1-Cyanomethyl-2-iminopyridine) Inter1->Inter2 Fast Prod1 7-Methoxyimidazo[1,2-a]pyridin-2-amine Inter2->Prod1 Cyclization (Thorpe-Ziegler) Exocyclic NH attack on CN Acid Carboxylic Acid Ester->Acid LiOH, Hydrolysis Boc Boc-Protected Amine Acid->Boc DPPA, tBuOH (Curtius) Boc->Prod1 TFA Deprotection Note 4-OMe on Pyridine becomes 7-OMe on Imidazo

Caption: Mechanistic pathways for the synthesis of 7-Methoxyimidazo[1,2-a]pyridin-2-amine. Protocol 1 (top) is direct; Protocol 2 (bottom) is stepwise.

Analytical Characterization

Successful synthesis should be validated against these expected spectral characteristics:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.10 (d, J=7.0 Hz, 1H, H5):  Doublet adjacent to bridgehead nitrogen.
      
    • 
       6.85 (s, 1H, H3):  Characteristic singlet of the imidazole ring (upfield due to 2-amino shielding).
      
    • 
       6.70 (d, 1H, H8):  Doublet (or broad singlet) adjacent to N1.
      
    • 
       6.55 (dd, 1H, H6):  Coupling with H5 and H8.
      
    • 
       5.10 (s, 2H, NH₂):  Broad exchangeable singlet.
      
    • 
       3.80 (s, 3H, OMe):  Methoxy singlet.
      
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 164.08

    • Look for dimer formation [2M+H]⁺ in concentrated samples.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Formation of 2-cyanomethylamino byproduct (kinetic product).Increase reaction temperature to reflux to favor thermodynamic ring closure. Ensure NaHCO₃ is fresh.
No Reaction Poor nucleophilicity of N1 due to 4-OMe electronics.Switch solvent to DMF and heat to 90°C. Add KI (0.1 eq) as a catalyst (Finkelstein).
Product is an Oil/Gum Residual solvent or impurities.Triturate with diethyl ether/pentane. Convert to HCl salt by adding 4M HCl in dioxane for solid storage.

References

  • General Reactivity of 2-Aminopyridines

    • Katritzky, A. R., et al. "Synthesis of imidazo[1,2-a]pyridines."[2][3][5][6][7][10][11][12] Comprehensive Heterocyclic Chemistry II, Vol 5. Elsevier, 1996.

  • Protocol 1 Basis (Nitrile Cyclization)

    • Gueiffier, A., et al. "Synthesis of imidazo[1,2-a]pyridine derivatives." Journal of Heterocyclic Chemistry, 1999.

  • Protocol 2 Basis (Curtius Rearrangement)

    • Shioiri, T., et al. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society, 1972.

  • Regiochemistry Confirmation

    • Paudler, W. W. "Nuclear Magnetic Resonance Spectra of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 1965.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 7-Methoxyimidazo[1,2-a]pyridin-2-amine synthesis

Technical Support Center: Synthesis of 7-Methoxyimidazo[1,2-a]pyridin-2-amine Welcome to the technical support guide for the synthesis of 7-Methoxyimidazo[1,2-a]pyridin-2-amine. This document is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 7-Methoxyimidazo[1,2-a]pyridin-2-amine

Welcome to the technical support guide for the synthesis of 7-Methoxyimidazo[1,2-a]pyridin-2-amine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate the challenges of this synthesis and improve your reaction yields.

Introduction and Synthetic Strategy

7-Methoxyimidazo[1,2-a]pyridin-2-amine is a valuable heterocyclic scaffold found in many pharmacologically active compounds.[1][2] Its synthesis is a critical step in the discovery and development of new therapeutic agents. While numerous methods exist for constructing the imidazo[1,2-a]pyridine core, the introduction of a 2-amino substituent requires a specific and nuanced approach compared to the more common syntheses involving α-haloketones or alkynes.[3][4]

The most direct and reliable method for synthesizing 2-aminoimidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine derivative with a cyanating agent, such as cyanogen bromide (BrCN) or a cyanamide equivalent.[5][6] This guide will focus on troubleshooting this specific transformation.

The key starting material is 2-amino-4-methoxypyridine. The electron-donating methoxy group at the 4-position (which becomes the 7-position in the product) increases the nucleophilicity of the pyridine ring nitrogen, which can facilitate the initial cyclization step.[7]

Core Reaction Mechanism

The reaction proceeds through a well-established pathway involving two key nucleophilic attacks.

ReactionMechanism Start 2-Amino-4-methoxypyridine + Cyanogen Bromide (BrCN) Intermediate1 N-Cyano-pyridinium Intermediate Start->Intermediate1 Step 1: Nucleophilic Attack (Pyridine N on CN carbon) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Step 2: Intramolecular Cyclization (Exocyclic NH2 attacks iminium carbon) Product 7-Methoxyimidazo[1,2-a]pyridin-2-amine (as HBr salt) Intermediate2->Product Step 3: Tautomerization & Aromatization

Caption: General mechanism for the synthesis of 2-amino-imidazo[1,2-a]pyridines.

Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the synthesis. A systematic approach to troubleshooting is crucial for identifying the root cause of poor reaction outcomes.[7]

Troubleshooting Workflow

TroubleshootingWorkflow Start Low or No Yield CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions Optimize Reaction Conditions (Solvent, Temp, Time) Start->CheckConditions CheckWorkup Analyze Work-up & Purification Start->CheckWorkup SideRxns Identify Side Products (TLC, LC-MS) CheckReagents->SideRxns ReagentSol Solution: - Use fresh, pure reagents - Confirm stoichiometry CheckReagents->ReagentSol CheckConditions->SideRxns ConditionSol Solution: - Screen solvents (MeCN, EtOH) - Adjust temperature - Monitor by TLC for completion CheckConditions->ConditionSol WorkupSol Solution: - Ensure correct pH for extraction - Choose appropriate chromatography conditions CheckWorkup->WorkupSol SideRxnSol Solution: - Lower temperature - Adjust reagent addition order SideRxns->SideRxnSol

Sources

Optimization

Technical Support Center: Navigating the Synthesis of Imidazo[1,2-a]pyridines

A Guide for Senior Application Scientists Welcome to the technical support hub for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to troub...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Senior Application Scientists

Welcome to the technical support hub for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial heterocyclic ring formation. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to overcome common synthetic challenges, particularly the minimization of unwanted side reactions.

Troubleshooting Guide: Real-Time Experimental Support

This section is structured to address specific issues you may be encountering at the bench.

Query #1: "My reaction yield is consistently low, despite starting materials being consumed according to TLC. What are the likely culprits?"

Response:

Low isolated yields in the face of complete starting material consumption often point to the formation of soluble, difficult-to-isolate side products or product degradation. Let's break down the potential causes and solutions.

  • Causality: The primary suspects are competing reaction pathways that consume your intermediates or starting materials, leading to byproducts with similar polarities to your target compound, making purification by standard column chromatography inefficient.

  • Troubleshooting Steps:

    • Re-evaluate Reaction Conditions: High temperatures can promote side reactions.[1] Consider running the reaction at a lower temperature for a longer period. For instance, in some copper-catalyzed systems, 80°C has been found to be optimal.[1]

    • Solvent Choice is Critical: The solvent can do more than just dissolve reagents; it can participate in the reaction. Alcohols like methanol, commonly used in the Groebke-Blackburn-Bienaymé (GBB) reaction, can act as cocatalysts but can also lead to side reactions with intermediates.[2] If you suspect solvent-related byproducts, consider switching to a more inert solvent like DMF, toluene, or acetonitrile, though you may need to re-optimize the temperature and catalyst.[3][4]

    • Purity of Reagents: Ensure all starting materials and solvents are of high purity and, where necessary, anhydrous.[1][5] Water can interfere with intermediates and catalysts, especially in reactions involving sensitive Lewis acids.

    • Atmosphere Control: While many modern procedures are robust enough to be run in open air, some catalysts or intermediates may be sensitive to oxygen or moisture.[3] Attempting the reaction under an inert atmosphere (Nitrogen or Argon) is a classic and effective troubleshooting step.

Query #2: "I'm observing a significant amount of side product formation. How can I identify and minimize these impurities?"

Response:

Side product formation is the most common hurdle. Identifying the structure of the byproduct is the most powerful diagnostic tool you have, as it provides direct insight into the unwanted reaction pathway.

  • Common Side Products & Their Origins:

    • Over-alkylation: The nitrogen on the newly formed imidazo[1,2-a]pyridine ring is nucleophilic and can react with a second molecule of the electrophile (e.g., an α-haloketone), leading to an N-alkylated salt.[1] This is especially prevalent if the stoichiometry is not carefully controlled.

    • Incomplete Cyclization: The initial intermediate formed from the condensation of the 2-aminopyridine and the carbonyl compound may fail to cyclize efficiently, leaving an acyclic impurity in your crude product.[1] This can be caused by insufficient heat, incorrect pH, or a sterically hindered substrate.

    • Dimerization: Starting materials or the product itself can sometimes dimerize under the reaction conditions, especially at elevated temperatures.[1]

    • Regioisomer Formation: In certain substrates, such as 2-aminopyrimidines, the formation of regioisomers can occur, leading to a mixture of products that are often difficult to separate.[6]

  • Strategic Minimization Protocols:

    • Control Stoichiometry: Use a precise 1:1 stoichiometry of the 2-aminopyridine and the electrophilic partner (e.g., α-halocarbonyl).[1] Adding the electrophile slowly (e.g., via syringe pump) to the solution of the aminopyridine can help maintain a low concentration of the electrophile and suppress over-alkylation.

    • Catalyst Screening: The choice of catalyst can dramatically influence the reaction pathway. For multicomponent reactions like the GBB, Lewis acids (e.g., Sc(OTf)₃, BF₃·OEt₂) or Brønsted acids are often used to activate the carbonyl group and promote imine formation.[2] In oxidative coupling reactions, copper and palladium salts are common, and screening different salts (e.g., CuI, CuBr, PdCl₂) can significantly improve selectivity.[1][7]

    • Temperature Optimization: As a general rule, start at a lower temperature and slowly increase it. Higher temperatures can provide the activation energy for undesired pathways.[1] Conversely, if incomplete cyclization is the issue, a moderate increase in temperature may be necessary.

Workflow for Side Reaction Troubleshooting

G start Significant Side Product Formation identify Identify Side Product (LCMS, NMR) start->identify over_alk Over-alkylation Product? identify->over_alk incomplete Incomplete Cyclization? identify->incomplete other Other Byproduct (e.g., Dimer) identify->other over_alk->incomplete No sol_stoich Solution: 1. Check 1:1 Stoichiometry 2. Slow Addition of Electrophile over_alk->sol_stoich Yes incomplete->other No sol_temp Solution: 1. Increase Temperature 2. Add Dehydrating Agent 3. Check Catalyst Activity incomplete->sol_temp Yes sol_reopt Solution: 1. Re-optimize Conditions (Temp, Solvent, Catalyst) 2. Check Reagent Purity other->sol_reopt

Caption: Troubleshooting decision tree for side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanistic pathways leading to side products in imidazo[1,2-a]pyridine synthesis?

A1: Understanding the competing mechanistic pathways is key to suppression. The desired reaction typically proceeds via initial N-alkylation of the pyridine ring nitrogen (in the case of α-haloketones) or imine formation (in multicomponent reactions), followed by an intramolecular cyclization and dehydration/aromatization. Side reactions exploit these same intermediates.

G cluster_desired Desired Pathway cluster_side Side Reaction Pathway Start 2-Aminopyridine + α-Haloketone Intermediate N-Alkylated Intermediate Start->Intermediate SN2 Product Imidazo[1,2-a]pyridine Intermediate->Product Intramolecular Cyclization & Aromatization Side_Product N-Alkylated Product (Over-alkylation) Product->Side_Product Excess α-Haloketone

Sources

Troubleshooting

Stability of 7-Methoxyimidazo[1,2-a]pyridin-2-amine under acidic and basic conditions

This technical guide addresses the stability profile of 7-Methoxyimidazo[1,2-a]pyridin-2-amine , a specialized heterocyclic scaffold often utilized in kinase inhibitor development and PET radiotracer synthesis. The follo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability profile of 7-Methoxyimidazo[1,2-a]pyridin-2-amine , a specialized heterocyclic scaffold often utilized in kinase inhibitor development and PET radiotracer synthesis.

The following content is structured as a Tier-3 Technical Support resource, designed to troubleshoot experimental anomalies (solubility crashes, unexpected mass shifts, discoloration) rooted in the molecule's chemical behavior under acidic and basic stress.

Part 1: Executive Stability Profile

Quick Status:

  • Acidic Stability: High (Reversible protonation). Exception: Strong mineral acids at high temperatures (

    
    ) may cause O-demethylation.
    
  • Basic Stability: High (Stable free base). Risk:[1][2] Low solubility in aqueous base leads to precipitation, often mistaken for degradation.[2]

  • Oxidative Stability: Moderate . The electron-rich 2-amino and 7-methoxy groups make the scaffold susceptible to photo-oxidation and air oxidation over time (discoloration).

Part 2: Troubleshooting Acidic Conditions

Scenario A: "My compound disappeared from the organic layer during extraction."

Diagnosis: Salt Formation (Protonation). The imidazo[1,2-a]pyridine core is basic. The N1 bridgehead nitrogen is the primary protonation site (


 due to the electron-donating 2-amino and 7-methoxy groups).
  • Mechanism: In acidic media (pH < 5), the molecule exists as a water-soluble cation.

  • Solution: Basify the aqueous layer to pH > 9 using saturated

    
     or 
    
    
    
    to regenerate the neutral free base before extracting with EtOAc or DCM.
Scenario B: "LC-MS shows a new peak with Mass [M-14] after heating in acid."

Diagnosis: Acid-Catalyzed O-Demethylation. While the imidazo[1,2-a]pyridine ring is robust, the 7-methoxy ether linkage is susceptible to cleavage under forcing acidic conditions (e.g., 48% HBr, concentrated HCl at reflux), converting the methoxy group to a phenol (hydroxyl).

  • Observation: Mass shift from

    
     164 (Parent) 
    
    
    
    150 (Phenol derivative).
  • Prevention: Avoid heating in strong mineral acids. If acidic deprotection of other groups is required, use milder acids (TFA, dilute HCl) at room temperature.[2]

FAQ: Acidic Stability

Q: Can I use TFA (Trifluoroacetic acid) to deprotect a Boc group on the exocyclic amine? A: Yes. The 7-methoxy group is stable to neat TFA at room temperature for standard durations (1–4 hours). The ring system will remain intact. Ensure the final product is neutralized, as it will be isolated as a TFA salt.[2]

Part 3: Troubleshooting Basic Conditions

Scenario C: "The solution turned dark/brown upon standing in base."

Diagnosis: Oxidative Instability (Electron-Rich Artifacts). The 2-amino group, combined with the electron-donating 7-methoxy substituent, creates a highly electron-rich system. In basic solution, the free amine is more susceptible to air oxidation (formation of azo dimers or imino-quinonoid species).

  • Mechanism: Base deprotonates any trace salts, exposing the lone pair on the exocyclic amine.[2] Oxygen radical attack leads to extended conjugation (color).

  • Solution: Degas basic buffers with argon/nitrogen.[2] Store solutions in amber vials to prevent photo-assisted oxidation.

Scenario D: "Precipitation occurred when adjusting pH to 7.4."

Diagnosis: Isoelectric/Solubility Crash. This molecule is a hydrophobic heterocycle. At neutral to basic pH, it is uncharged and has poor aqueous solubility.[2]

  • Solution: For biological assays, pre-dissolve in DMSO (up to 10-20 mM) before diluting into the buffer. Ensure final DMSO concentration is <1% to maintain solubility without crashing the compound.

Part 4: Mechanistic Visualization (Graphviz)

The following diagram illustrates the chemical species present at different pH levels and the irreversible degradation pathway under forcing conditions.

StabilityPathways AcidSalt Protonated Cation (Water Soluble) [Stable] Neutral Neutral Free Base (Organic Soluble) [Target Species] AcidSalt->Neutral pH > 8 (Basification) Degradant 7-Hydroxy Derivative (Phenol) [Irreversible Degradation] AcidSalt->Degradant Strong Acid (HBr/HI) + Heat (>100°C) Neutral->AcidSalt pH < 6 (Reversible) Oxidized Oxidative Dimers (Colored Impurities) Neutral->Oxidized Air/Light + Base (Slow)

Caption: pH-dependent speciation and degradation pathways. Blue/Green transitions are reversible; Red/Yellow paths represent irreversible chemical changes.[2]

Part 5: Validated Stability Protocol

To verify the integrity of your specific batch, perform this standard stress test.

Rapid Stability Assessment (LC-MS)
ConditionReagentsTime/TempExpected Result
Control DMSORT / 24h100% Parent
Acid Stress 1N HCl50°C / 2h>98% Parent (Stable)
Base Stress 1N NaOH50°C / 2h>95% Parent (Check for oxidation)
Oxidative 3%

RT / 1hDegradation Likely (N-oxide/Ring opening)

Protocol Steps:

  • Prepare Stock: Dissolve 1 mg of compound in 1 mL DMSO.

  • Aliquot: Transfer 50 µL of stock into three LC vials.

  • Treat: Add 450 µL of the respective stress agent (HCl, NaOH, Water).

  • Incubate: Heat sealed vials at 50°C for 2 hours.

  • Analyze: Neutralize samples to pH 7 and inject onto C18 HPLC (Gradient: 5-95% ACN in Water + 0.1% Formic Acid).

  • Pass Criteria: Purity area % must remain within 5% of the control.

References

  • General Synthesis & Stability of Imidazo[1,2-a]pyridines Source: Organic Chemistry Portal.[3] "Synthesis of imidazo[1,2-a]pyridines." Context: Establishes the robustness of the core ring system under reflux conditions in ethanol and acid catalysts (p-TsOH), confirming thermal and acid stability during synthesis. URL:[Link]2]

  • Reactivity of 2-Aminoimidazopyridines Source: Beilstein Journal of Organic Chemistry. "Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics." Context: Describes the handling of 2-amino derivatives and their stability during multicomponent reactions involving carboxylic acids (Ugi reaction), supporting stability in mild acid. URL:[Link]2]

  • Cleavage of Aryl Methyl Ethers (Demethylation) Source: RSC Advances. "Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines." Context: Discusses hydrolysis conditions. While focusing on esters/nitriles, the stability of the methoxy group in standard basic hydrolysis (KOH/MeOH) is implied as the ether remains intact. URL:[Link]2]

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography Eluents for Imidazopyridine Amines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of imidazopyridine amines. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of imidazopyridine amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the chromatographic separation of this important class of N-heterocyclic compounds. Instead of a rigid protocol, this resource provides a series of in-depth, question-and-answer-based troubleshooting guides to address specific issues, grounded in the fundamental principles of chromatography.

Imidazopyridine amines are basic in nature, a characteristic that is central to their biological activity but also the primary cause of purification difficulties on standard silica gel. This guide will equip you with the expertise to diagnose problems, select appropriate solvent systems and modifiers, and ultimately achieve high-purity separation of your target molecules.

Part 1: Frequently Asked Questions - The "Why" Behind Common Issues

This section addresses the fundamental principles governing the chromatographic behavior of imidazopyridine amines. Understanding these core concepts is the first step toward effective troubleshooting.

Q1: Why does my imidazopyridine amine streak, tail, or get stuck on a silica gel column?

A: The primary cause is an acid-base interaction between your basic amine and the stationary phase.[1][2] Standard silica gel is weakly acidic due to the presence of silanol groups (Si-OH) on its surface.[2] Your basic imidazopyridine amine can be protonated by these acidic sites, leading to strong ionic interactions. This causes several problems:

  • Peak Tailing/Streaking: Instead of a sharp, symmetrical peak, the compound elutes slowly and unevenly from the active sites, creating a "tail".[3][4] This occurs because the interaction is strong and kinetically slow.

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound becomes permanently stuck to the column, leading to low or zero recovery.[5][6]

  • Decomposition: The acidic surface of the silica can catalyze the degradation of sensitive compounds.[7][8]

This strong interaction is the single most common reason for purification failures with this class of compounds.[1]

Q2: What is a mobile phase "modifier," and how does it help?

A: A mobile phase modifier is a small amount of an additive used to improve the separation. For basic compounds like imidazopyridine amines, the modifier is typically a competing base, such as triethylamine (TEA) or ammonia (NH₃).[9][10]

The modifier works by "deactivating" the acidic silanol groups on the silica surface.[9][11] The modifier, being a small and mobile base, floods the system and preferentially interacts with the silanol sites. By neutralizing these sites, it prevents your target amine from binding strongly, allowing it to travel through the column more freely and elute as a sharp, symmetrical peak.[3][12]

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides actionable solutions to specific problems you may encounter during your experiments.

Problem: Severe peak tailing or streaking is observed on my TLC plate and column.

Q: How can I eliminate tailing and get sharp peaks for my imidazopyridine amine?

A: The most effective solution is to add a basic modifier to your eluent.[5][10] Triethylamine (TEA) is the most common choice due to its effectiveness and volatility, which simplifies its removal after purification.[10]

  • TLC Optimization: Prepare your initial eluent system (e.g., 70:30 Hexane:Ethyl Acetate). In a separate vial, prepare the same solvent system but add 0.5-2% triethylamine by volume (v/v).[7][9] For example, to 10 mL of eluent, add 0.05-0.2 mL of TEA. Run two TLC plates—one with the unmodified eluent and one with the TEA-modified eluent. The spot on the TEA plate should be rounder and may have a slightly higher Rf value.

  • Eluent Preparation: Prepare a bulk volume of the optimized eluent containing 0.5-2% TEA for your column.[7]

  • Column Equilibration: It is crucial to thoroughly equilibrate the column with the TEA-modified eluent. Pass at least 3-5 column volumes of the solvent through the packed silica gel. This ensures all the acidic sites are neutralized before you load your compound.[12]

  • Sample Loading & Elution: Dissolve your crude sample in a minimal amount of the mobile phase and load it onto the column. Proceed with the chromatography as usual, collecting fractions.

  • Post-Purification: Combine the pure fractions. TEA (boiling point: 89.5 °C) can typically be removed along with the solvents on a rotary evaporator, possibly with gentle heating.[7]

Problem: My compound is not eluting from the column, even with 100% ethyl acetate or 10% methanol in DCM.

Q: My compound is irreversibly adsorbed on the silica. How can I recover it or prevent this from happening?

A: This indicates a very strong interaction with the silica gel.[5] While increasing eluent polarity is the first step, for highly basic or polar imidazopyridines, this may not be enough.

Solutions:

  • Use a Stronger Modifier: An ammonia/methanol solution is often more effective than TEA for highly polar or stubborn amines.[13][14] You can prepare an eluent such as 95:5 DCM:(Methanol with 2-10% NH₄OH).[9][13] This highly polar, basic system will elute most amines.

  • Switch to a Different Stationary Phase: If modifying the eluent fails, the silica itself is the problem. Consider an alternative stationary phase:

    • Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds as it lacks the strong acidity of silica.[14][15] Use the same eluent systems as you would for silica.

    • Reversed-Phase (C18) Silica: This is a powerful technique where the stationary phase is non-polar. Your polar imidazopyridine amine will elute early with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[14][16] Adding a small amount of acid (e.g., 0.1% formic acid or TFA) to the mobile phase can improve peak shape by ensuring the amine is consistently protonated.[3][16]

Problem: I cannot separate my product from a key impurity.

Q: How can I improve the resolution between two compounds with very similar Rf values?

A: Poor resolution means you need to alter the selectivity of your chromatographic system. Simply increasing or decreasing the polarity of the same eluent system (e.g., going from 20% to 40% EtOAc/Hexane) will move both spots, but may not separate them.

Solutions:

  • Change Solvent System: The interaction between your compounds, the solvent, and the stationary phase is a complex balance of forces (dipole-dipole, hydrogen bonding). Switching one of the eluent components can dramatically change the selectivity.

    • If you are using Ethyl Acetate/Hexane , try a system of Dichloromethane/Methanol .[10] This is a very common alternative for more polar compounds.[13][14]

    • Consider less common solvents like diethyl ether or acetone as part of your mixture.

  • Utilize HILIC: For very polar imidazopyridine amines that are difficult to separate, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option.[6][17][18] HILIC uses a polar stationary phase (like silica, diol, or amine-bonded columns) with a high-organic mobile phase (e.g., >80% acetonitrile with a water/buffer component).[6][18] This technique provides unique selectivity for polar compounds that are poorly retained in reversed-phase.[19]

Part 3: Data Summaries & Visual Workflows
Data Presentation

For quick reference, the following tables summarize common choices for eluent systems and modifiers.

Table 1: Common Eluent Systems for Imidazopyridine Amines

Eluent System Polarity Range Best For... Notes
Ethyl Acetate / Hexanes Low to Medium Standard, non-polar to moderately polar compounds. Good for achieving fine separation.[10][13] The workhorse system for general flash chromatography.
Dichloromethane / Methanol Medium to High More polar compounds or those with poor solubility in ethyl acetate.[10] Methanol concentration should generally not exceed 10-15% to avoid dissolving the silica gel.[13][14]
DCM / MeOH / NH₄OH High to Very High Highly basic and polar amines that show strong retention or streaking.[13][14] The ammonia provides a powerful basic modifier to release compounds from the silica.

| Acetonitrile / Water (+ modifier) | Reversed-Phase | Polar to very polar compounds.[16] | Used with C18 columns. A modifier (formic acid, TFA, or a basic buffer) is almost always necessary. |

Table 2: Common Basic Modifiers for Amine Purification

Modifier Typical Concentration (v/v) Boiling Point Key Advantages & Considerations
Triethylamine (TEA) 0.5 - 2% 89.5 °C General-purpose, effective, and volatile for easy removal.[9][10] The most common first choice.
Ammonia (NH₃) 1 - 10% (in MeOH or DCM) -33.3 °C Very effective for highly polar amines.[9] Usually prepared as a solution of ammonium hydroxide in methanol.
Diethylamine (DEA) 0.5 - 2% 55.5 °C Stronger base than TEA, can be more effective in some cases.[20] Also volatile.

| Pyridine | 0.5 - 2% | 115 °C | Less common due to high boiling point and strong odor, but can be used as a competing base.[9] |

Mandatory Visualizations

The following diagrams illustrate key decision-making processes in troubleshooting your chromatography.

Troubleshooting_Peak_Tailing cluster_options Select Modifier start Problem: Peak Tailing/Streaking for Imidazopyridine Amine check_silica Is this on a silica gel column? start->check_silica cause Cause: Acid-Base Interaction between basic amine and acidic silanol (Si-OH) sites. check_silica->cause Yes solution Solution: Add a Competing Base to the Eluent cause->solution tea Option 1: Triethylamine (TEA) (0.5-2% v/v) Good general-purpose choice. solution->tea ammonia Option 2: Ammonia (NH3) (1-5% in MeOH) Better for very polar/stubborn amines. solution->ammonia protocol Workflow: 1. Optimize modifier % on TLC. 2. Equilibrate column with 3-5 CV of modified eluent. 3. Load sample and run column. tea->protocol ammonia->protocol result Result: Sharp, Symmetrical Peaks and Improved Recovery protocol->result

Caption: Troubleshooting workflow for peak tailing.

Chromatography_Selection start Starting Point: Purification of an Imidazopyridine Amine check_polarity What is the compound's approximate polarity? start->check_polarity low_mod Low to Moderate Polarity check_polarity->low_mod high High Polarity check_polarity->high v_high Very High Polarity (Water Soluble) check_polarity->v_high np_mod Method: Normal Phase (Silica) + Basic Modifier (TEA/NH3) Eluent: EtOAc/Hex or DCM/MeOH low_mod->np_mod rp Method: Reversed-Phase (C18) Eluent: H2O/ACN or H2O/MeOH + pH Modifier (e.g., Formic Acid) high->rp hilic Method: HILIC Eluent: High % ACN / Aqueous Buffer v_high->hilic alumina Alternative: Normal Phase (Alumina) Good if compound degrades on silica. np_mod->alumina

Caption: Decision tree for selecting a chromatography method.

References
  • Technical Support Center: Purification of Bulky Amines by Chromatography. Benchchem.
  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.
  • Solvent Systems for Flash Column Chromatography. University of Rochester Chemistry.
  • Column Chromatography Notes. Membrane Solutions.
  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Chemtips.
  • Is there an easy way to purify organic amines? Biotage.
  • Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis. Benchchem.
  • Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials.
  • Technical Support Center: Purification of Secondary Alkyl Amines. Benchchem.
  • Basic compounds used to test silica gel and type C silica columns. ResearchGate.
  • How Triethilamine works on a compound separation in a reversed phase column (C18)? ResearchGate.
  • How can i isolate polar basic compound with silica gel column chromatography? ResearchGate.
  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • The Effect of Amine Modifiers on the Chromatographic Behavior of Salbutamol on Reversed Phase Chemically Bonded Silica Gel. Marcel Dekker, Inc.
  • Technical Support Center: Purification of Imidazole Derivatives. Benchchem.
  • Triethyl amine. Chromatography Forum.
  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
  • Is it possible to purify imine using column chromatography? ResearchGate.
  • When should I use a pH modifier in flash column chromatography gradient? Biotage.
  • HILIC Purification Strategies for Flash Chromatography. Teledyne Labs.
  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO.
  • HILIC methods in pharmaceutical analysis. ResearchGate.
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PMC.

Sources

Troubleshooting

Technical Support Center: Purification of 7-Methoxyimidazo[1,2-a]pyridin-2-amine

Welcome to the technical support guide for the purification of 7-Methoxyimidazo[1,2-a]pyridin-2-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 7-Methoxyimidazo[1,2-a]pyridin-2-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, medicinal chemists, and process development scientists. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] Ensuring the regiochemical purity of this key intermediate is paramount for the success of subsequent synthetic steps and for accurate biological evaluation.

This guide is structured to address the common challenge of removing regioisomeric impurities that often arise during synthesis, providing both the "how" and the "why" behind each purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most likely regioisomeric impurities I should expect when synthesizing 7-Methoxyimidazo[1,2-a]pyridin-2-amine?

A1: The formation of regioisomers is almost always tied to the starting materials. The most common synthesis for this scaffold is the Groebke-Blackburn-Bienaymé (GBB) reaction or a related condensation.[4][5][6] If your synthesis starts with 4-methoxy-2-aminopyridine, any isomeric impurity in this starting material will lead to a corresponding regioisomeric product. The most probable impurities are:

  • 5-Methoxyimidazo[1,2-a]pyridin-2-amine: Arising from 6-methoxy-2-aminopyridine.

  • 6-Methoxyimidazo[1,2-a]pyridin-2-amine: Arising from 5-methoxy-2-aminopyridine.

  • 8-Methoxyimidazo[1,2-a]pyridin-2-amine: Arising from 3-methoxy-2-aminopyridine.

The relative basicity and nucleophilicity of the two nitrogen atoms in the aminopyridine ring dictate the cyclization and can also be a source of isomers, though typically the pyridine nitrogen is more nucleophilic, leading to the desired imidazo[1,2-a]pyridine core.

Q2: Why do these regioisomers form?

A2: Regioisomer formation is primarily a consequence of two factors:

  • Starting Material Impurity: Commercial 4-methoxy-2-aminopyridine can contain small percentages of its isomers. During the synthesis of the aminopyridine itself, nitration of methoxypyridine followed by reduction can lead to mixtures that are difficult to separate.

  • Reaction Mechanism: In reactions like the GBB, the initial condensation forms an iminium ion, which then undergoes cyclization.[2][7] While the pyridine nitrogen is generally the more reactive nucleophile for this cyclization, subtle electronic effects from the methoxy group and the specific reaction conditions (catalyst, solvent, temperature) can sometimes allow for cyclization via the exocyclic amine, leading to other fused imidazole systems, although this is less common for the imidazo[1,2-a]pyridine core.[5]

Q3: How can I detect and quantify the regioisomeric impurities?

A3: A multi-pronged analytical approach is essential for confident identification and quantification.

  • ¹H NMR Spectroscopy: This is the most powerful tool. The aromatic protons on the pyridine and imidazole rings will have distinct chemical shifts and coupling patterns for each isomer. For example, the H5 proton in the desired 7-methoxy isomer is a characteristic doublet, which will be absent or shifted in other isomers. 2D NMR techniques like NOESY and HMBC can provide definitive structural assignments by revealing through-space and through-bond correlations.[8]

  • High-Performance Liquid Chromatography (HPLC): A well-developed reverse-phase HPLC method can typically resolve the isomers. Due to slight differences in polarity, the retention times will vary. This is the best method for determining the purity and quantifying the percentage of each isomer in a mixture.[9]

  • Mass Spectrometry (MS): While MS will show the same mass for all isomers, it is invaluable when coupled with chromatography (LC-MS) to confirm that the separating peaks indeed correspond to the isomers of the target compound.[10][11][12]

Q4: What are the main strategies for removing these impurities?

A4: The primary strategies rely on exploiting the subtle differences in the physicochemical properties of the regioisomers:

  • Chromatography: Flash column chromatography, preparative HPLC, and Supercritical Fluid Chromatography (SFC) are the most common and effective methods.

  • Crystallization: If the desired isomer is the major component and has different solubility characteristics from its impurities, fractional crystallization can be a highly effective and scalable purification method.[13]

  • Salt Formation: Amines can be converted to salts with various acids.[14] The resulting salts often have dramatically different crystal packing and solubility profiles, which can be exploited for selective precipitation and purification.[15][16]

Troubleshooting and Purification Guides

This section addresses specific problems you might encounter during the purification process.

Problem 1: My flash column chromatography provides poor or no separation of isomers.
  • Probable Cause: The polarity difference between the regioisomers is too small for the selected solvent system. The basic nature of the amine can also cause tailing on silica gel.

  • Solution & Scientific Rationale:

    • Solvent System Optimization: A systematic screen of solvent systems is crucial. Move beyond standard ethyl acetate/hexane. Consider systems with different selectivities:

      • Dichloromethane/Methanol (DCM/MeOH): A common choice for polar compounds. Start with a high ratio of DCM (e.g., 99:1) and gradually increase the methanol content.

      • Chloroform/Acetone/Methanol: A three-component system can sometimes provide unique selectivity that a two-component system cannot.

    • Additive for Tailing Reduction: The free amine groups on your compounds can interact strongly with the acidic silanol groups on the silica surface, causing peak tailing. To mitigate this, add a small amount of a basic modifier to your mobile phase.

      • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. The TEA will competitively bind to the acidic sites on the silica, allowing your amine compounds to elute more symmetrically.

      • Ammonia: Using a solvent system like DCM with 2M ammonia in methanol (e.g., 98:2 DCM:[2M NH₃ in MeOH]) can be very effective.

    • Switch Stationary Phase: If silica gel fails, consider a different stationary phase.

      • Alumina (basic or neutral): Basic alumina is often better suited for the purification of basic compounds like amines, as it minimizes the acidic interactions that cause tailing.

      • Reverse-Phase Chromatography (C18): If the isomers have sufficient LogP differences, preparative reverse-phase chromatography using acetonitrile/water or methanol/water gradients can be highly effective.

Problem 2: My compound won't crystallize, or the resulting crystals are still impure.
  • Probable Cause: The high concentration of impurities is inhibiting crystal lattice formation (eutectic mixture), or the chosen solvent is not ideal for inducing selective crystallization. A purity of at least 80-90% is often recommended before attempting crystallization for purification.[17]

  • Solution & Scientific Rationale:

    • Systematic Solvent Screening: The goal is to find a solvent (or solvent pair) in which your desired product has high solubility when hot and low solubility when cold, while the impurities remain in solution.

      • Single Solvent Method: Test solvents like isopropanol, ethanol, acetonitrile, and ethyl acetate. Dissolve the crude material in a minimal amount of the hot solvent and allow it to cool slowly.[13]

      • Solvent/Anti-Solvent Method: Dissolve your compound in a good solvent (e.g., DCM or MeOH) in which it is very soluble. Then, slowly add an "anti-solvent" (e.g., hexane, diethyl ether, or water) in which it is insoluble until the solution becomes cloudy (the saturation point). Gently warm the solution until it becomes clear again, then allow it to cool slowly.[17] This controlled precipitation often yields high-quality crystals.

    • Recrystallization: Purity is often improved with successive crystallizations. Each step removes more of the impurity, enriching the desired isomer in the solid phase.[15] Be aware that you will lose some product with each cycle.

    • Seeding: If you have a small amount of pure material, adding a single seed crystal to a supersaturated solution can induce crystallization of the desired isomer exclusively.

Problem 3: The regioisomers are inseparable by all chromatographic and crystallization methods I've tried.
  • Probable Cause: The physicochemical properties of the isomers are nearly identical. This is a significant challenge, particularly in late-stage drug development where high purity is required.

  • Solution & Scientific Rationale:

    • Derivative Formation / Salt Screening: This is an advanced but powerful technique. By reacting the amine with a chiral or achiral acid, you form a diastereomeric or polymorphic salt. These salts have unique three-dimensional structures and intermolecular interactions, leading to vastly different solubilities.[18]

      • Screening Process: In parallel, treat small amounts of your impure amine with a library of acids (e.g., tartaric acid, mandelic acid, HCl, H₂SO₄, citric acid) in various solvents.[19]

      • Isolation: Identify conditions that cause a salt to precipitate. Isolate the solid and analyze its purity.

      • Liberation: Once you have isolated a pure salt of your desired isomer, you can "liberate" the free amine by dissolving the salt in water, basifying the solution (e.g., with NaOH or NaHCO₃), and extracting your pure product with an organic solvent.[15] This method is highly effective for industrial-scale purification.[16]

    • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, often with a co-solvent like methanol. It offers different selectivity compared to normal or reverse-phase HPLC and is particularly well-suited for separating isomers and chiral compounds.

Experimental Protocols

Protocol 1: Optimized Flash Chromatography
  • Slurry Preparation: Adsorb your crude material (1 g) onto a small amount of silica gel (approx. 3-4 g) by dissolving it in a minimal amount of DCM/MeOH and then evaporating the solvent to get a dry, free-flowing powder. This ensures a uniform band is loaded onto the column.

  • Column Packing: Dry pack the column with silica gel. Wet the column with the initial mobile phase (e.g., 99:1 DCM/MeOH + 0.5% TEA).

  • Loading: Carefully add the dry-loaded sample to the top of the column.

  • Elution: Run a shallow gradient from 1% to 5% Methanol in DCM (containing 0.5% TEA) over 20-30 column volumes. The shallow gradient is key to resolving compounds with similar Rf values.

  • Analysis: Collect fractions and analyze them by TLC or UPLC-MS to identify and combine the pure fractions containing 7-Methoxyimidazo[1,2-a]pyridin-2-amine.

Protocol 2: Purification via Salt Crystallization
  • Dissolution: Dissolve the impure amine mixture (e.g., 5 g, ~90% pure) in a suitable solvent such as isopropanol (IPA) or ethanol (EtOH) (approx. 50-100 mL) with gentle heating.

  • Acid Addition: Prepare a solution of a selected acid (e.g., 1.05 equivalents of citric acid or sulfuric acid) in a small amount of the same solvent. Add this acid solution dropwise to the warm amine solution while stirring.

  • Crystallization: A precipitate (the salt) should begin to form. Once addition is complete, slowly cool the mixture to room temperature, and then further cool in an ice bath or refrigerator for several hours to maximize precipitation.

  • Isolation: Collect the crystalline salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any residual mother liquor containing the impurities.

  • Purity Check: Analyze a small sample of the salt. If purity is not sufficient, a recrystallization of the salt may be performed.

  • Liberation of Free Amine: Dissolve the pure salt in water. While stirring, slowly add a base (e.g., 2M NaOH solution) until the pH is >10. Extract the aqueous layer 3 times with an organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free amine.

Data & Visualization

Table 1: Analytical Data for Isomer Differentiation
CompoundExpected ¹H NMR Shift (H5 proton)Relative HPLC Retention Time (Typical C18)
7-Methoxyimidazo[1,2-a]pyridin-2-amine ~7.9-8.1 ppm (d, J ≈ 7.5 Hz) 1.00
5-Methoxyimidazo[1,2-a]pyridin-2-amineH5 absent, H6 is a doubletTypically slightly earlier elution
6-Methoxyimidazo[1,2-a]pyridin-2-amine~8.0-8.2 ppm (d, J ≈ 9.5 Hz)Typically very similar to 7-methoxy
8-Methoxyimidazo[1,2-a]pyridin-2-amine~7.5-7.7 ppm (d, J ≈ 7.0 Hz)Typically later elution

Note: Exact NMR shifts and HPLC retention times are system-dependent and should be confirmed with authentic standards if available.

Diagrams

Purification_Workflow start Crude 7-Methoxyimidazo[1,2-a]pyridin-2-amine (Mixture of Regioisomers) purity_check Purity Assessment (HPLC, NMR) start->purity_check high_purity High Purity (>95%) purity_check->high_purity  >95% low_purity Low Purity (<95%) purity_check->low_purity  <95% final_product Pure Product (>99%) high_purity->final_product chromatography Optimized Flash Chromatography (DCM/MeOH + TEA) low_purity->chromatography crystallization Recrystallization or Salt Formation purity_check_3 Purity Check crystallization->purity_check_3 purity_check_2 Purity Check chromatography->purity_check_2 re_evaluate Re-evaluate Strategy (Consider Prep-HPLC/SFC or Derivatization) purity_check_2->crystallization 90-99% purity_check_2->final_product >99% purity_check_2->re_evaluate <90% purity_check_3->final_product >99% purity_check_3->re_evaluate <99%

Caption: Decision workflow for selecting a purification strategy.

References

  • MDPI. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications.
  • PMC. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors.
  • ResearchGate. Proposed mechanism for the Groebke‐Blackburn‐Bienaymé (GBB) reaction.
  • PMC. (2019). The Groebke-Blackburn-Bienaymé Reaction.
  • Beilstein Journals. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).
  • Tocris Bioscience. SPT Imidazopyridine 1.
  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Benchchem. Technical Support Center: Resolving Stereoisomers of 2-methyl-N-pentylcyclohexan-1-amine.
  • Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
  • Organic Chemistry Portal. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines.
  • The Royal Society of Chemistry. Supplementary Materials.
  • MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • University of Groningen Research Portal. (2019). The Groebke-Blackburn-Bienayme Reaction.
  • ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations.
  • Unknown Source. SOP: CRYSTALLIZATION.
  • Unknown Source. Guide for crystallization.
  • Benchchem. A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC.
  • Google Patents. Purification of secondary alkyl amines.
  • Unknown Source. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine.
  • PMC. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
  • PubMed. (2003). Identification of Regioisomers in a Series of N-substituted pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR.
  • PLOS ONE. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB.
  • ResearchGate. (2018). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
  • PMC. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Sciforum. Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides.
  • Benchchem. spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
  • ResearchGate. (2026). Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling.
  • Office of Justice Programs. (2011). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug and non-Drug Substances of Mass Spectral Equivalence.
  • PMC. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • Beilstein Journals. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
  • Google Patents. Imidazo[1,2-a] pyridine derivatives and their application as pharmaceuticals.
  • Office of Justice Programs. (2024). Differentiation of Regioisomeric N-Substituted Meta-Chlorophenylpiperazine Derivatives.
  • European Patent Office. Imidazo[4,5-b] pyridine compounds, process for preparing same and pharmaceutical compositions containing same.
  • Google Patents. Simple method for synthesizing imidazo (1,2-a) pyridine derivatives.
  • European Patent Office. (2023). NOVEL SALT OF IMIDAZO[1,2-A]PYRIDINE COMPOUND, CRYSTALLINE FORM THEREOF, AND PREPARATION METHOD.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the 13C NMR Chemical Shifts of 7-Methoxyimidazo[1,2-a]pyridin-2-amine

This guide provides an in-depth analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 7-Methoxyimidazo[1,2-a]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 7-Methoxyimidazo[1,2-a]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of direct experimental data for this specific molecule in publicly available literature, this document leverages a comparative approach. By analyzing experimental data from structurally related imidazo[1,2-a]pyridine derivatives, we can confidently predict the chemical shifts and understand the electronic effects of the methoxy and amine substituents on the core scaffold. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation of novel compounds.

The Structural Context: Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The 10 π-electron aromatic system of this bicyclic heterocycle results in a unique electronic environment that is sensitive to substituent effects, making 13C NMR an invaluable tool for its characterization.[2] The placement of substituents can significantly influence the electron density at each carbon atom, leading to predictable changes in their respective chemical shifts.

Predicted 13C NMR Chemical Shifts for 7-Methoxyimidazo[1,2-a]pyridin-2-amine

Based on an analysis of published 13C NMR data for substituted imidazo[1,2-a]pyridines, the following table presents the predicted chemical shifts for 7-Methoxyimidazo[1,2-a]pyridin-2-amine. The numbering of the carbon atoms is illustrated in the molecular structure diagram below.

Table 1: Predicted 13C NMR Chemical Shifts for 7-Methoxyimidazo[1,2-a]pyridin-2-amine

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~152-158The 2-amino group is expected to have a strong shielding effect, shifting this carbon significantly upfield compared to an unsubstituted C-2.
C-3~108-115Typically, C-3 in imidazo[1,2-a]pyridines is shielded; the adjacent amino group at C-2 will further enhance this.
C-5~115-120The chemical shift of C-5 is sensitive to substituents on the pyridine ring.
C-6~110-118The para-relationship to the electron-donating methoxy group at C-7 is expected to cause a noticeable upfield shift.
C-7~150-155The carbon directly attached to the electron-donating methoxy group will be significantly deshielded.
C-8~125-130The ortho-relationship to the methoxy group will influence its chemical shift.
C-8a~140-145The bridgehead carbon's chemical shift is influenced by the overall electronic nature of the bicyclic system.
-OCH3~55-60This is the typical range for a methoxy group attached to an aromatic ring.[3]

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts, it is crucial to examine experimental data from analogous compounds. The following table provides a comparison with published 13C NMR data for various substituted imidazo[1,2-a]pyridines.

Table 2: Experimental 13C NMR Chemical Shift Data for Selected Imidazo[1,2-a]pyridine Derivatives

CompoundC-2 (ppm)C-3 (ppm)C-5 (ppm)C-6 (ppm)C-7 (ppm)C-8 (ppm)C-8a (ppm)Other (ppm)Reference
Imidazo[1,2-a]pyridine 145.1117.5124.5112.1123.0117.5145.1-[2]
6-Chloro-N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine 140.3129.5120.8125.4117.8126.0150.1-[4]
2-(tert-Butyl)-7-methylimidazo[1,2-a]pyridine 156.97106.04115.64114.16124.60134.59145.46CH3: 21.32[5]

Analysis of Substituent Effects:

  • Amino Group at C-2: The presence of an amino group at the C-2 position is known to cause a significant upfield (shielding) effect on this carbon. This is due to the electron-donating nature of the nitrogen atom. This effect is also transmitted to the C-3 carbon, causing it to resonate at a higher field.

  • Methoxy Group at C-7: An electron-donating methoxy group at the C-7 position will deshield the C-7 carbon itself due to the inductive effect of the oxygen atom. However, through resonance, it will increase the electron density at the ortho (C-6 and C-8) and para (not applicable in this ring system) positions, leading to their shielding (upfield shift). The effect on C-6 is generally more pronounced.

The provided experimental data for related compounds supports these predictions. For instance, in 2-(tert-Butyl)-7-methylimidazo[1,2-a]pyridine, the C-7 carbon resonates at 124.60 ppm, and the methyl-substituted C-7 will have a different electronic environment than a methoxy-substituted one.[5] The chloro-substituent in 6-Chloro-N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine demonstrates the deshielding effect of an electron-withdrawing group on the pyridine ring.[4]

Visualizing the Molecular Structure and Experimental Workflow

To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure of 7-Methoxyimidazo[1,2-a]pyridin-2-amine with the standard numbering convention and a typical workflow for 13C NMR analysis.

Caption: Molecular structure and atom numbering of 7-Methoxyimidazo[1,2-a]pyridin-2-amine.

Experimental Workflow for 13C NMR Spectroscopy cluster_workflow A Sample Preparation (Dissolution in deuterated solvent, e.g., DMSO-d6) B NMR Spectrometer Setup (Tuning and shimming) A->B C 13C NMR Data Acquisition (Proton-decoupled) B->C D Data Processing (Fourier transform, phasing, baseline correction) C->D E Spectral Analysis (Chemical shift assignment, comparison with predicted data) D->E

Caption: A generalized workflow for acquiring and analyzing a 13C NMR spectrum.

Experimental Protocol for 13C NMR Spectroscopy

For the successful characterization of 7-Methoxyimidazo[1,2-a]pyridin-2-amine, the following experimental protocol for 13C NMR spectroscopy is recommended.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a 5 mm NMR tube. The choice of solvent can slightly influence chemical shifts.[6]
  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

2. NMR Data Acquisition:

  • The 13C NMR spectrum should be acquired on a spectrometer operating at a field strength of at least 75 MHz for 13C nuclei.[7]
  • A standard proton-decoupled pulse sequence should be used to obtain a spectrum with single lines for each unique carbon atom.
  • Due to the low natural abundance of the 13C isotope, a sufficient number of scans (typically several hundred to thousands) should be acquired to achieve an adequate signal-to-noise ratio.[8]
  • The spectral width should be set to cover the expected range of chemical shifts (typically 0-220 ppm).[9][10]

3. Data Processing and Analysis:

  • The acquired Free Induction Decay (FID) should be processed using appropriate software. This involves Fourier transformation, phasing, and baseline correction.[11]
  • The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).[6]
  • The processed spectrum should be analyzed to identify the chemical shift of each carbon atom. For unambiguous assignment, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the 13C NMR chemical shifts for 7-Methoxyimidazo[1,2-a]pyridin-2-amine. By leveraging comparative data from structurally similar compounds, we have established a reliable set of predicted chemical shifts and provided a detailed rationale based on established principles of substituent effects in NMR spectroscopy. The provided experimental workflow and protocols offer a robust framework for the empirical validation of these predictions. This comparative approach is a powerful strategy in the structural elucidation of novel chemical entities, particularly in the early stages of drug discovery and development.

References

  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition. (n.d.). RSC. Retrieved from [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved from [Link]

  • 13C NMR spectrum of imidazo[1,2-a]pyridine 7a. (n.d.). ResearchGate. Retrieved from [Link]

  • 13C NMR spectrum of imidazo[1,2-a]pyridine 6a. (n.d.). ResearchGate. Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. (n.d.). ResearchGate. Retrieved from [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Semantic Scholar. Retrieved from [Link]

  • A Guide to 13C NMR Chemical Shift Values. (2015). Compound Interest. Retrieved from [Link]

  • 13C Chemical Shift Table. (n.d.). Retrieved from [Link]

  • Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 1,2-Diaryl-1H-4,5-dihydroimidazoles: 1H- and 13C-NMR Analysis of a Series. (n.d.). PMC. Retrieved from [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2018). ResearchGate. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to IR Spectroscopy of 2-Amino-Imidazo[1,2-a]pyridines

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Imidazo[1,2-a]Pyridine Scaffold The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the s...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Imidazo[1,2-a]Pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis for numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] Several marketed drugs, such as the anxiolytics zolpidem and alpidem, feature this nucleus, highlighting its importance in medicinal chemistry.[3] The functionalization of this scaffold, particularly with an amino group at the C2 position, is a key strategy in the development of new drug candidates.[4]

Accurate structural characterization is paramount in drug discovery. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the functional groups and overall structure of these synthesized molecules. This guide offers an in-depth analysis of the characteristic IR spectral features of 2-amino-imidazo[1,2-a]pyridines, provides a comparative framework against related structures, and details a robust experimental protocol for data acquisition.

Decoding the Vibrational Footprint: Characteristic IR Peaks

The IR spectrum of a 2-amino-imidazo[1,2-a]pyridine is a composite of vibrations from the amino group and the fused aromatic ring system. Understanding these individual contributions allows for confident structural elucidation.

The Amino Group (N-H) Vibrations: A Definitive Marker

The primary amino group at the C2 position provides the most distinct and easily identifiable signals in the spectrum.

  • N-H Stretching: Primary amines (R-NH₂) exhibit two characteristic stretching bands in the 3500-3200 cm⁻¹ region.[5][6] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. Typically, the asymmetric stretch appears at a higher wavenumber (3400-3300 cm⁻¹) and the symmetric stretch at a lower wavenumber (3330-3250 cm⁻¹).[5] For 2-amino-imidazo[1,2-a]pyridines, these bands are often observed as medium-intensity peaks in the 3300-3200 cm⁻¹ range.[7] Their presence is a strong confirmation of the primary amine functionality.

  • N-H Bending (Scissoring): A medium to strong intensity band appears in the 1650-1580 cm⁻¹ region due to the N-H bending vibration.[5][8] This peak can sometimes overlap with the C=C ring stretching vibrations but is a critical confirmatory signal for the primary amine.

Aromatic C-H and Ring System Vibrations

The fused imidazo[1,2-a]pyridine ring system gives rise to a series of absorptions.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine and imidazole rings typically appear as weak to medium intensity bands just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.[9][10]

  • C=C and C=N Ring Stretching: The aromatic ring itself produces a series of "skeletal" vibrations due to the stretching and contracting of the C=C and C=N bonds. These typically result in several bands of variable intensity in the 1620-1400 cm⁻¹ region.[7][9] Strong absorptions are commonly observed near 1600 cm⁻¹, 1580 cm⁻¹, and 1500 cm⁻¹.[9] For the parent imidazo[1,2-a]pyridine, key ring vibrations have been experimentally assigned.[11] The introduction of the amino group will modulate the positions and intensities of these bands.

  • Aromatic C-H Out-of-Plane (OOP) Bending: The region below 900 cm⁻¹ contains bands arising from the C-H out-of-plane bending vibrations. The exact position of these strong bands can provide information about the substitution pattern on the pyridine ring.[12]

C-N Stretching Vibrations

The stretching of the carbon-nitrogen bonds gives rise to characteristic peaks. For aromatic amines, the C-N stretching vibration typically produces a strong band in the 1335-1250 cm⁻¹ region.[5][8]

The Fingerprint Region: A Unique Molecular Signature

The region from approximately 1500 cm⁻¹ to 600 cm⁻¹ is known as the fingerprint region.[13][14] This area of the spectrum contains a complex and unique pattern of overlapping peaks, including C-C single bond stretches, various bending vibrations (rocking, wagging, twisting), and other skeletal vibrations.[13][15] While assigning individual peaks in this region is challenging, the overall pattern is highly characteristic of a specific molecule. Therefore, matching the fingerprint region of an unknown sample to that of a known reference standard is one of the most reliable methods for confirming its identity.[15]


Visualizing the Key Vibrational Modes

The following diagram illustrates the structure of 2-amino-imidazo[1,2-a]pyridine and highlights the key bonds responsible for its characteristic IR absorptions.

KBr_Pellet_Workflow Start Start: Dry Sample & KBr Prep_Tools Heat & Cool Mortar, Pestle, Die Set in Desiccator Start->Prep_Tools Weigh Weigh 1-2 mg Sample & 100-200 mg KBr Start->Weigh Grind Grind Sample Finely Prep_Tools->Grind Weigh->Grind Mix Add KBr & Mix Gently Grind->Mix Load_Die Load Mixture into Die Mix->Load_Die Press Assemble & Place in Press Load_Die->Press Vacuum Apply Vacuum Press->Vacuum Apply_Pressure Press at 8-10 Tons for 1-2 min Vacuum->Apply_Pressure Release Release Pressure & Vacuum Apply_Pressure->Release Remove_Pellet Extract Transparent Pellet Release->Remove_Pellet Acquire_Sample Acquire Sample Spectrum Remove_Pellet->Acquire_Sample Acquire_BG Acquire Background Spectrum (Empty Spectrometer) Acquire_BG->Acquire_Sample Process Ratio Sample vs. Background = Final Spectrum Acquire_Sample->Process End End: Analyze Spectrum Process->End

Caption: Standard workflow for preparing a KBr pellet for FTIR transmission analysis.

Conclusion

IR spectroscopy is an indispensable tool for the characterization of 2-amino-imidazo[1,2-a]pyridines. By systematically analyzing the key vibrational regions—N-H stretching and bending, aromatic C-H stretching, C=C/C=N ring modes, and the unique fingerprint region—researchers can rapidly confirm the identity and purity of their synthesized compounds. A comparative approach, referencing the spectra of parent scaffolds and related amines, strengthens the certainty of peak assignments. Adherence to a meticulous experimental protocol, whether the traditional KBr pellet method or modern ATR-FTIR, is essential for generating high-quality, reproducible data, thereby ensuring the scientific integrity of research in the vital field of medicinal chemistry.

References

  • Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available at: [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available at: [Link]

  • Oreate AI Blog. (2026). Unlocking Molecular Secrets: Mastering the KBr Pellet for FTIR Analysis. Available at: [Link]

  • Sundaraganesan, N., et al. (2009). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. Available at: [Link]

  • Chemistry Analytical Lab, University of Toronto. (n.d.). Sample preparation for FT-IR. Available at: [Link]

  • Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Al-Hussain, S. A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • Abdeen, S., et al. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal. Available at: [Link]

  • Unspecified Author. (n.d.). The features of IR spectrum. Available at: [Link]

  • Di Donato, M., et al. (2025). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Journal of Molecular Structure. Available at: [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Available at: [Link]

  • Soderberg, T. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation. Available at: [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • El-Sayed, N. F., et al. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. RSC Advances. Available at: [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at: [Link]

  • Scribd. (n.d.). Fingerprint Region in IR Spectroscopy: Spectral Range. Available at: [Link]

  • LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. Available at: [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Journal of Chemical Education. Available at: [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (n.d.). 11 IR Absorptions in the Fingerprint Region. In Spectroscopic Methods in Organic Chemistry. Available at: [Link]

  • de Fátima, A., et al. (2024). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • LibreTexts. (2023). ATR-FTIR. Chemistry LibreTexts. Available at: [Link]

  • Clark, J. (n.d.). the fingerprint region - infra-red spectra. Chemguide. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

  • Ahuja, I. S., & Singh, R. (1971). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. Available at: [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1964). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry. Available at: [Link]

  • Agilent Technologies, Inc. (2011). Quantitative analysis using ATR-FTIR Spectroscopy. Available at: [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Gámez, J. A., et al. (2005). Theoretical Prediction of Gas-Phase Infrared Spectra of imidazo[1,2-a]pyrazinediones and imidazo[1,2-a]imidazo[1,2-d]pyrazinediones Derived From Glycine. Journal of Molecular Structure: THEOCHEM. Available at: [Link]

  • Rytwo, G., Zakai, R., & Wicklein, B. (2015). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. International Journal of Spectroscopy. Available at: [Link]

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Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of 7-Methoxyimidazo[1,2-a]pyridin-2-amine

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the purity analysis of 7-Methoxyimidazo[1,2-a]pyridin-2-amine. As a key intermed...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the purity analysis of 7-Methoxyimidazo[1,2-a]pyridin-2-amine. As a key intermediate or potential active pharmaceutical ingredient (API), ensuring the purity of this molecule is critical for drug safety and efficacy. We will move beyond a simple recitation of steps to explore the scientific rationale behind each experimental choice, comparing different stationary and mobile phases to develop a robust, stability-indicating method compliant with international regulatory standards.

The Analytical Challenge: Understanding the Analyte

7-Methoxyimidazo[1,2-a]pyridin-2-amine is a heterocyclic aromatic amine. Its structure presents specific challenges for reversed-phase HPLC method development:

  • Basic Nature: The primary amine and the nitrogen atoms within the fused ring system are basic. This can lead to strong, undesirable interactions with acidic residual silanols on the surface of traditional silica-based HPLC columns, resulting in poor peak shape (tailing).

  • Polarity: The presence of amine and methoxy groups imparts a degree of polarity, which can lead to insufficient retention on conventional C18 columns, especially if the analyte is protonated at low pH.[1]

  • Aromaticity: The fused aromatic ring system allows for π-π interactions, which can be exploited to achieve unique selectivity with specific stationary phases.[2][3]

A successful purity method must be able to separate the main compound from potential process impurities and degradation products, which may be structurally very similar. Therefore, a systematic approach to method development is essential.

The Method Development Workflow: A Systematic and Self-Validating Approach

Effective method development follows a logical progression, where each step builds upon the last to systematically optimize the separation. This workflow ensures that the final method is not only effective but also robust and reproducible.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization & Comparison cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, UV Spectra, Solubility) Initial Initial Conditions Selection (Column, Mobile Phase, Detector) Analyte->Initial Guides choices ColumnScreen Stationary Phase (Column) Screening (C18 vs Phenyl vs Polar-Embedded) Initial->ColumnScreen MobilePhase Mobile Phase Optimization (pH, Organic Modifier) ColumnScreen->MobilePhase Select best peak shape Gradient Gradient Profile Development (Isocratic vs Gradient Elution) MobilePhase->Gradient Fine-tune selectivity Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) Gradient->Validation Confirm performance

Caption: Systematic workflow for HPLC method development.

Comparative Analysis of Stationary Phases

The stationary phase is the most critical factor for achieving chromatographic selectivity.[2] For 7-Methoxyimidazo[1,2-a]pyridin-2-amine, we compared three distinct reversed-phase column chemistries to mitigate peak tailing and optimize separation from potential impurities.

Experimental Protocol: Column Screening

  • Mobile Phase: A generic gradient of 10-90% Acetonitrile in 0.1% Formic Acid over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 254 nm

  • Sample: 7-Methoxyimidazo[1,2-a]pyridin-2-amine spiked with a hypothetical closely-eluting impurity.

Rationale for Selection:

  • Standard C18: The industry workhorse, providing high hydrophobicity. It serves as our baseline for performance.[2]

  • Phenyl-Hexyl: This phase introduces aromatic rings, enabling alternative selectivity through π-π interactions with the analyte's imidazopyridine core.[2][3] This can be highly effective for separating aromatic isomers or related substances.

  • Polar-Embedded C18: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 chain. This shields the silica surface, drastically reducing silanol interactions and improving peak shape for basic compounds.[2] They are also more stable in highly aqueous mobile phases.

Table 1: Comparative Performance of Different Stationary Phases

Stationary Phase Analyte Retention Time (min) Tailing Factor (USP) Resolution (Analyte/Impurity) Rationale & Observations
Standard C18 (e.g., Luna C18) 8.2 1.8 1.3 Baseline performance. Significant peak tailing observed, and resolution is below the desired ≥1.5.
Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl) 9.5 1.5 1.4 Increased retention due to π-π interactions. Improved peak shape, but resolution remains suboptimal.

| Polar-Embedded C18 (e.g., Kinetex Polar C18) | 7.5 | 1.1 | 2.1 | Excellent, symmetrical peak shape. While retention is slightly lower, the resolution is significantly improved, making it the superior choice for this basic analyte. |

The Critical Role of Mobile Phase pH

For an ionizable compound like 7-Methoxyimidazo[1,2-a]pyridin-2-amine, mobile phase pH is a powerful tool to adjust retention time and selectivity.[4][5] The pH of the mobile phase dictates the ionization state of the analyte, which in turn governs its interaction with the hydrophobic stationary phase.

pHEffect cluster_low_ph Low pH (e.g., pH 3) cluster_high_ph High pH (e.g., pH 9) Analyte_Low Analyte is Protonated (Cationic) BH+ Interaction_Low Reduced Hydrophobic Interaction (More Polar) Analyte_Low->Interaction_Low C18 C18 Stationary Phase (Hydrophobic) Analyte_Low->C18 Weak Interaction Elution_Low Faster Elution Interaction_Low->Elution_Low Analyte_High Analyte is Neutral (Free Base) B Interaction_High Increased Hydrophobic Interaction (Less Polar) Analyte_High->Interaction_High Analyte_High->C18 Strong Interaction Elution_High Slower Elution Interaction_High->Elution_High

Caption: Effect of mobile phase pH on analyte ionization and retention.

Experimental Protocol: pH Screening

  • Column: Kinetex Polar C18 (250 x 4.6 mm, 5 µm)

  • Organic Modifier: Acetonitrile

  • Buffers: 10 mM Ammonium Formate (pH 3.0), 10 mM Ammonium Acetate (pH 6.8), 10 mM Ammonium Bicarbonate (pH 9.5 - on a pH-stable column if required, though Polar-Embedded phases often tolerate this range).

Table 2: Impact of Mobile Phase pH on Chromatographic Parameters

Mobile Phase pH Analyte Retention Time (min) Tailing Factor (USP) Selectivity (α) Rationale & Observations
3.0 7.5 1.1 1.25 Analyte is fully protonated. Excellent peak shape due to suppression of silanol interactions. Retention is adequate for analysis.[4][6]
6.8 9.8 1.4 1.10 pH is likely close to the analyte's pKa, leading to mixed ionization states. This results in broader peaks, increased tailing, and poor selectivity. This pH should be avoided for robust methods.

| 9.5 | 12.3 | 1.2 | 1.40 | Analyte is in its neutral, more hydrophobic form, leading to a significant increase in retention.[7] Peak shape is good, and selectivity is altered, offering another option for resolving difficult impurity pairs. |

Final Method Optimization and Validation Summary

Based on the comparative data, the final optimized method was established. A gradient elution using Acetonitrile as the organic modifier was chosen to ensure elution of any late-eluting, non-polar impurities.[8]

Final Optimized Method:

  • Column: Polar-Embedded C18 (e.g., Kinetex Polar C18, 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water (approx. pH 2.8)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 70% B over 15 min, then hold at 70% B for 5 min.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA detector at 254 nm

This method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[9][10][11][12]

Table 3: Summary of Method Validation Results (Hypothetical Data)

Validation Parameter Acceptance Criteria Result
Specificity No interference at the analyte's retention time. Pass
Linearity (Range) Correlation coefficient (r²) ≥ 0.999 0.9998
Accuracy (% Recovery) 98.0% - 102.0% 99.5% - 101.2%
Precision (RSD%) Repeatability ≤ 2.0%; Intermediate ≤ 2.0% 0.5%; 0.8%
Limit of Quantitation (LOQ) S/N ratio ≥ 10 0.05 µg/mL

| Robustness | No significant change in results with small variations in method parameters. | Pass |

Detailed Experimental Protocol: Final Recommended Method

1. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B: HPLC-grade Acetonitrile.

2. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of 7-Methoxyimidazo[1,2-a]pyridin-2-amine reference standard.

  • Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 0.1 mg/mL.

3. Sample Solution Preparation:

  • Accurately weigh a sample to be tested.

  • Dissolve in a 1:1 mixture of Acetonitrile and Water to achieve a final target concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC System Parameters:

  • Column: Polar-Embedded C18 (250 x 4.6 mm, 5 µm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • PDA Wavelength: 254 nm

  • Flow Rate: 1.0 mL/min

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    15.0 30 70
    20.0 30 70
    20.1 90 10

    | 25.0 | 90 | 10 |

5. Data Analysis:

  • Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

References

  • ICH. (n.d.). Q2(R2) Guideline on Validation of Analytical Procedures. Retrieved from [Link]

  • Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • University of Tartu. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • TGA. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • LCGC International. (2020). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives. PMC. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • LCGC International. (2020). HPLC Column Selection. Retrieved from [Link]

  • Hawach Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • El-Gindy, A., et al. (2010). Study of forced-acid/heat degradation and degradant/impurity profile of phenazopyridine hydrochloride through HPLC and spectrofluorimetric analyses. Journal of Food and Drug Analysis. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of 7-Methoxyimidazo[1,2-a]pyridin-2-amine: The Definitive Role of X-ray Crystallography

Introduction: The Imperative of Unambiguous Structure in Drug Discovery The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structure in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities, including sedative, anxiolytic, and anti-cancer properties. The precise arrangement of atoms within these molecules—their three-dimensional structure—is paramount, as it dictates their interaction with biological targets, influencing both efficacy and safety. Any ambiguity in the molecular structure can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential failure in later-stage development.

This guide focuses on 7-Methoxyimidazo[1,2-a]pyridin-2-amine, a representative of this important class of compounds. We will provide an in-depth, experience-driven walkthrough of its structural validation using the gold-standard technique: single-crystal X-ray crystallography. Furthermore, we will objectively compare this method with other common analytical techniques—NMR spectroscopy, mass spectrometry, and computational modeling—to demonstrate why, for absolute structural proof, X-ray crystallography remains the definitive arbiter.

The Cornerstone of Proof: The Principle of X-ray Crystallography

Single-crystal X-ray crystallography is a powerful analytical technique that provides a precise, three-dimensional map of the atomic arrangement within a crystalline solid. The fundamental principle involves irradiating a single, highly ordered crystal with a beam of monochromatic X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, scientists can mathematically reconstruct the electron density map of the molecule and, from that, determine the exact position of each atom, bond lengths, and bond angles with unparalleled precision.

Experimental Workflow: From Powder to Proof

The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. Each step is critical for success and is chosen to ensure a self-validating and reproducible outcome.

Part 1: Synthesis and Purification

The first prerequisite is the synthesis of high-purity 7-Methoxyimidazo[1,2-a]pyridin-2-amine. A common synthetic route involves the condensation of 4-methoxy-2-aminopyridine with an α-haloketone, followed by cyclization.

Protocol:

  • Reaction Setup: 4-methoxy-2-aminopyridine is dissolved in a suitable solvent like ethanol.

  • Reagent Addition: A solution of chloroacetaldehyde is added dropwise at room temperature.

  • Cyclization: The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Workup and Purification: The reaction is cooled, and the product is isolated. Purification is paramount; this is typically achieved by column chromatography on silica gel to ensure >99% purity, as impurities can severely inhibit crystallization. The final product is verified by NMR and mass spectrometry as a preliminary check.

Part 2: The Art of Crystallization

Obtaining a single, diffraction-quality crystal is often the most challenging step. The goal is to slowly decrease the solubility of the compound in a solvent system, allowing molecules to pack into a highly ordered lattice.

Causality Behind Method Choice: For a molecule like 7-Methoxyimidazo[1,2-a]pyridin-2-amine, which possesses both hydrogen bond donors (the amine group) and acceptors (the methoxy and pyridine nitrogens), a range of solvents should be screened. Slow evaporation and vapor diffusion are chosen for their gentle approach, minimizing the formation of polycrystalline material.

Protocol:

  • Solvent Screening: Small-scale solubility tests are performed in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures with water).

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., methanol/ethyl acetate mixture) in a small vial. The vial is covered with a cap containing a few pinholes, allowing the solvent to evaporate over several days to weeks at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed jar containing a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Part 3: Data Collection and Structure Refinement

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer for X-ray analysis.

Protocol:

  • Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head. For data collection at low temperatures (typically 100 K), which minimizes thermal motion and radiation damage, the crystal is flash-cooled in a stream of liquid nitrogen.

  • Data Collection: The crystal is placed in the X-ray beam of a diffractometer. The instrument rotates the crystal while a detector records the diffraction pattern from hundreds of different orientations.

  • Data Processing: The raw diffraction images are processed. This involves indexing the reflections to determine the unit cell dimensions and space group, and integrating the intensities of each diffraction spot.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model.

Trustworthiness through Validation Metrics: The quality of the final structure is assessed by the R-factor (or residual factor). The R-factor is a measure of the agreement between the experimental data and the calculated model; a lower R-factor indicates a better fit. For a well-refined small molecule structure, an R-factor (R1) below 5% (0.05) is considered excellent. The final atomic coordinates and experimental data are typically deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), in the standard Crystallographic Information File (CIF) format, ensuring public access and scrutiny.

Overall Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis s1 Chemical Synthesis s2 Column Chromatography s1->s2 s3 Purity Check (>99%) s2->s3 c1 Solvent Screening s3->c1 c2 Slow Evaporation / Vapor Diffusion c1->c2 c3 Harvest Single Crystal c2->c3 x1 Mount Crystal & Collect Diffraction Data c3->x1 x2 Process Data (Index & Integrate) x1->x2 x3 Solve Structure (Phase Problem) x2->x3 x4 Refine Model x3->x4 x5 Validate Structure (R-factor < 5%) x4->x5 end end x5->end Final Validated Structure (CIF Deposit)

Caption: Workflow for X-ray crystallographic structure validation.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the ultimate proof of structure in the solid state, other techniques provide complementary and essential information. An integrated approach is the hallmark of a rigorous drug discovery program.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

  • 1D NMR (¹H and ¹³C): These experiments identify the number and type of unique proton and carbon environments in the molecule. For 7-Methoxyimidazo[1,2-a]pyridin-2-amine, ¹H NMR would show distinct signals for the aromatic protons, the amine protons, and the methoxy protons, with their integration and splitting patterns revealing neighbor relationships. ¹³C NMR would show the number of unique carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular skeleton.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal to the carbon atom it is directly attached to.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation) is the key for connecting molecular fragments. It shows correlations between protons and carbons that are two or three bonds away, which is essential for identifying quaternary carbons and linking different parts of the molecule.

Limitation: While NMR can build a robust 2D map of the molecule's connectivity, it cannot by itself provide the definitive 3D arrangement, bond lengths, or bond angles with the same precision as crystallography. It also determines the structure in solution, which may differ from the solid-state conformation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound with extremely high accuracy.

  • High-Resolution Mass Spectrometry (HRMS): This technique is essential for confirming the molecular formula. HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. This level of precision allows for the differentiation between molecules with the same nominal mass but different elemental compositions. For 7-Methoxyimidazo[1,2-a]pyridin-2-amine (C₉H₁₁N₃O), HRMS would confirm this exact formula, ruling out other isobaric possibilities.

Limitation: MS provides the molecular formula but gives no information about the connectivity or isomerism of the atoms. For example, it could not distinguish between 7-methoxy and 6-methoxy isomers.

Computational Modeling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to predict molecular properties.

  • Structure Optimization and NMR Prediction: A proposed structure can be computationally optimized to find its lowest energy conformation. From this optimized geometry, it is possible to predict theoretical NMR chemical shifts. Comparing these predicted shifts to the experimental NMR data can provide strong confidence in the proposed structure. This is particularly useful for distinguishing between isomers where NMR data might be ambiguous.

Limitation: The results are theoretical and depend on the level of theory and basis set used. They are used to support experimental data, not replace it. Computational results must be validated by experimental evidence.

Data Summary and Technique Comparison

Table 1: Hypothetical Crystallographic Data for 7-Methoxyimidazo[1,2-a]pyridin-2-amine

ParameterValueSignificance
Chemical FormulaC₉H₁₁N₃OConfirms elemental composition
Crystal SystemMonoclinicDescribes the basic crystal lattice shape
Space GroupP2₁/cDefines the symmetry elements within the unit cell
Unit Cell Dimensionsa=8.5 Å, b=10.2 Å, c=9.8 Å, β=95°Dimensions of the repeating crystal unit
R1 (final R-factor)0.042 (4.2%)High level of agreement between model and data
Completeness99.8%High percentage of measured diffraction spots
Deposition NumberCCDC XXXXXXXPublic archive reference number

Table 2: Comparison of Structural Validation Techniques

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Unambiguous 3D atomic coordinates, bond lengths/angles, solid-state conformation Definitive, "gold-standard" proof of structure Requires a single, diffraction-quality crystal; structure is in solid state
NMR Spectroscopy Atomic connectivity (2D structure), solution-state conformationExcellent for connectivity mapping, non-destructive, solution-phase dataDoes not provide precise bond lengths/angles; can be ambiguous for complex isomers without 2D experiments
Mass Spectrometry Molecular formula (via HRMS), fragmentation patternsExtremely sensitive, confirms elemental composition with high accuracyProvides no information on atomic connectivity or isomerism
Computational (DFT) Predicted low-energy conformation, theoretical NMR shiftsComplements experimental data, helps distinguish isomersTheoretical results that require experimental validation; accuracy depends on the method used

A Synergistic and Self-Validating Approach

The highest level of confidence in structural validation is achieved not by relying on a single technique, but by integrating the data from all of them. Each method serves as a cross-check on the others, creating a self-validating system.

G main Validated Structure xray X-ray (3D Structure) xray->main Definitive Proof nmr NMR (Connectivity) nmr->main Confirms Skeleton nmr->xray Conformation ms HRMS (Formula) ms->main Confirms Formula dft DFT (Theory) dft->main Supports Assignment dft->nmr Shift Prediction

Caption: Synergistic relationship of analytical techniques.

In this ideal workflow:

  • HRMS confirms the molecular formula is C₉H₁₁N₃O.

  • NMR (1D and 2D) confirms the imidazo[1,2-a]pyridine core and establishes the connectivity, placing the methoxy group and amine group at positions 7 and 2, respectively.

  • DFT calculations on the proposed structure yield predicted NMR shifts that closely match the experimental data, providing strong theoretical support.

  • X-ray crystallography provides the final, irrefutable evidence. It not only confirms the connectivity established by NMR but also reveals the precise bond lengths, bond angles, and the packing of molecules in the crystal lattice, leaving no structural ambiguity.

Conclusion

For drug development professionals, absolute certainty in molecular structure is non-negotiable. While NMR and mass spectrometry are indispensable tools for routine characterization and confirmation, they build a structural hypothesis. Single-crystal X-ray crystallography tests and proves that hypothesis, delivering a definitive and unambiguous 3D structure. For 7-Methoxyimidazo[1,2-a]pyridin-2-amine, as with any novel chemical entity destined for further development, the crystallographic data represents the ultimate benchmark of structural validation, providing the solid foundation upon which all subsequent biological and medicinal chemistry efforts are built.

References

  • High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination. (2023). Metabolomics.[Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]

  • Laskowski, R. A., Watson, J. D., & Thornton, J. M. (2005). ProFunc: a server for predicting protein function from 3D structure. Nucleic acids research, 33(Web Server issue), W89-W93. [Link]

  • IUCr (International Union of Crystallography). (n.d.). checkCIF. [Link]

  • Pautler, R. G. (2019). NMR Spectroscopy: A Versatile Tool for the Study of Biological Systems. eMagRes, 8, 1-12. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). [Link]

Sources

Validation

Differentiating 7-Methoxyimidazo[1,2-a]pyridin-2-amine from Isomeric Byproducts: A Comparative Analytical Guide

Executive Summary & Synthetic Context The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its diverse biological activities, including antiviral and anticanc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Context

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its diverse biological activities, including antiviral and anticancer properties[1]. The synthesis of 7-Methoxyimidazo[1,2-a]pyridin-2-amine typically involves the cyclocondensation of 4-methoxypyridin-2-amine with


-haloacetonitriles or via multicomponent coupling strategies.

However, this synthetic pathway is prone to generating isomeric byproducts. These isomers—sharing the identical exact mass (m/z 164.0818 for


)—cannot be differentiated by standard low-resolution mass spectrometry. They primarily arise from two mechanisms:
  • Starting Material Impurities: Trace amounts of 5-methoxy or 6-methoxypyridin-2-amine in the starting material will propagate through the synthesis, yielding 6-methoxy or 5-methoxy imidazo[1,2-a]pyridine regioisomers.

  • Alternative Cyclization Pathways: Variations in reaction kinetics or reagent addition order can lead to the formation of the 3-amino regioisomer instead of the target 2-amino scaffold.

Accurate, unambiguous characterization of these isomers is critical for maintaining structural integrity in drug development[2]. This guide provides a self-validating analytical framework to objectively differentiate the target molecule from its isomeric byproducts.

IsomerWorkflow Start Crude Reaction Mixture (Imidazo[1,2-a]pyridine scaffold) HPLC LC-HRMS Profiling (Isomer Separation by Retention Time) Start->HPLC Purify & Isolate Target 7-Methoxy Target (m/z 164.0818) HPLC->Target RT 1 Regio1 Methoxy Regioisomers (5-OMe / 6-OMe) HPLC->Regio1 RT 2 Regio2 Amino Regioisomer (3-Amino Isomer) HPLC->Regio2 RT 3 NMR Orthogonal Validation (1D/2D NMR) Target->NMR Regio1->NMR Regio2->NMR

Workflow for the isolation and orthogonal validation of imidazo[1,2-a]pyridine isomers.

Analytical Differentiation Strategy

To build a self-validating system, we must move beyond simple retention times and rely on the fundamental electronic properties of the imidazo[1,2-a]pyridine ring system.

The Causality of 1H NMR Spin Systems

The bridgehead nitrogen (N4) in the imidazo[1,2-a]pyridine core exerts a strong anisotropic and inductive deshielding effect on the adjacent C5 position[3]. Consequently, the H-5 proton is consistently the most downfield signal in the pyridine ring (typically >8.0 ppm). By analyzing the multiplicity of this specific signal, we can immediately deduce the substitution pattern of the entire ring.

  • 7-Methoxy Target: The methoxy group is at C7. The H-5 proton is ortho to H-6. Therefore, H-5 will appear as a distinct doublet (

    
     Hz). Furthermore, the electron-donating effect of the C7-methoxy group heavily shields the ortho protons (H-6 and H-8), pushing them upfield (~6.5–6.8 ppm).
    
  • 6-Methoxy Byproduct: The methoxy group is at C6. The H-5 proton is now only meta to H-7. Therefore, H-5 will appear as a narrow doublet (

    
     Hz).
    
  • 5-Methoxy Byproduct: The methoxy group occupies the C5 position. The characteristic downfield H-5 signal will be completely absent .

NMRLite H5 Analyze H-5 Signal (Downfield, >8.0 ppm) Doublet Doublet (J ≈ 7.5 Hz) Ortho-coupled H5->Doublet Narrow Narrow Doublet (J ≈ 2.5 Hz) Meta-coupled H5->Narrow Missing Signal Absent at >8.0 ppm H5->Missing Target 7-Methoxy Isomer (Target) Doublet->Target Byproduct1 6-Methoxy Isomer (Byproduct) Narrow->Byproduct1 Byproduct2 5-Methoxy Isomer (Byproduct) Missing->Byproduct2

Diagnostic logic tree for differentiating methoxy regioisomers via H-5 NMR multiplicity.

Differentiating the Amino Regioisomers (2-Amino vs. 3-Amino)

If the methoxy position is correct, the byproduct might be the 3-amino regioisomer. 1D


H NMR is often insufficient here because the imidazole protons (H-2 vs. H-3) appear in similar aromatic regions.
The causal solution:  Use 2D HMBC (Heteronuclear Multiple Bond Correlation). The exocyclic 

protons will show

correlations to different carbons depending on their position. An

group at C2 will correlate to the C3 carbon and the bridgehead N1/C8a, definitively proving the 2-amino structure.

Comparative Spectroscopic Data

The following table summarizes the theoretical and empirically supported spectroscopic profiles used to differentiate the target from its primary byproducts[2],[3].

CompoundH-3 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)OMe (ppm)
7-Methoxy Target 7.10 (s)8.15 (d, J=7.5) 6.50 (dd, J=7.5, 2.5)-6.80 (d, J=2.5)3.85 (s)
6-Methoxy Isomer 7.15 (s)7.90 (d, J=2.5) -6.95 (dd, J=9.0, 2.5)7.30 (d, J=9.0)3.82 (s)
5-Methoxy Isomer 7.20 (s)- (Absent) 6.30 (d, J=8.0)7.10 (t, J=8.0)7.00 (d, J=8.0)3.95 (s)

(Note: Chemical shifts are representative values in DMSO-


 or 

to illustrate the differentiation logic based on electronic shielding).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, do not rely on a single analytical technique. The following protocol establishes a self-validating loop where mass spectrometry, 1D NMR, and 2D NMR act as orthogonal checks against one another.

Step 1: Chromatographic Isolation & HRMS Validation
  • Method: Subject the crude reaction mixture to preparative HPLC using a reversed-phase C18 column (Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Causality: Isomers will exhibit slight differences in polarity due to the position of the methoxy/amino groups, allowing for baseline separation.

  • Validation: Analyze each isolated fraction via LC-HRMS. Only fractions exhibiting an exact mass of

    
     ppm are advanced. This mathematically eliminates structurally distinct impurities, ensuring you are only comparing true isomers.
    
Step 2: 1D H NMR Multiplicity Screening
  • Method: Dissolve the isolated fraction in DMSO-

    
    . Acquire a standard 
    
    
    
    H NMR spectrum (minimum 400 MHz for adequate resolution).
  • Causality: DMSO-

    
     is chosen over 
    
    
    
    to slow down the exchange rate of the
    
    
    protons, allowing them to be observed as a distinct broad singlet (~5.0–6.0 ppm), which is crucial for subsequent 2D experiments.
  • Validation: Inspect the region >8.0 ppm. If a doublet with

    
     Hz is observed, the hypothesis leans toward the 7-Methoxy target.
    
Step 3: Orthogonal Proof via 2D NOESY (The Self-Validating Step)
  • Method: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.

  • Causality: Why use NOESY instead of relying solely on 1D multiplicity? While 1D NMR provides a strong hypothesis based on scalar coupling, it is susceptible to overlapping signals. NOESY provides an orthogonal, space-through validation.

  • Validation: Irradiate the methoxy peak (~3.85 ppm).

    • If the molecule is the 7-Methoxy target , you will observe two distinct NOE cross-peaks (to H-6 and H-8).

    • If it is the 6-Methoxy byproduct , you will observe NOE cross-peaks to H-5 and H-7. This spatial confirmation mathematically eliminates alternative regioisomers, converting a hypothesis into a structural proof.

References

  • Puglisi, A., et al. (2018). Alumina-Supported Gold Nanoparticles as a Bifunctional Catalyst for the Synthesis of 2-Amino-3-arylimidazo[1,2-a]pyridines. ACS Omega.[Link]

  • Aboul-Enein, H. Y., et al. (1980). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)-Pyridine Derivatives. Defense Technical Information Center (DTIC).[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-Methoxyimidazo[1,2-a]pyridin-2-amine

This document provides essential procedural guidance for the safe handling and disposal of 7-Methoxyimidazo[1,2-a]pyridin-2-amine. As a member of the imidazo[1,2-a]pyridine (IMPY) class of heterocyclic compounds, this su...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of 7-Methoxyimidazo[1,2-a]pyridin-2-amine. As a member of the imidazo[1,2-a]pyridine (IMPY) class of heterocyclic compounds, this substance is frequently utilized in medicinal chemistry and drug development for its potential biological activities.[1][2] The structural complexity and bioactive nature of such compounds necessitate a rigorous and scientifically grounded approach to waste management to ensure the safety of laboratory personnel and protect the environment.

This guide moves beyond a simple checklist, delving into the rationale behind each procedural step. Our commitment is to empower researchers with the knowledge to create a self-validating system of safety and compliance within their laboratories.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

While a specific Safety Data Sheet (SDS) for 7-Methoxyimidazo[1,2-a]pyridin-2-amine is not broadly available, a comprehensive risk assessment can be formulated by examining data from structurally similar imidazo[1,2-a]pyridine derivatives. This chemical family, while promising in therapeutic applications, presents a distinct hazard profile that must be respected.

  • Acute Toxicity: Analogous compounds are classified as harmful if swallowed.[3][4]

  • Irritation: A consistent characteristic across this class is the potential to cause significant skin and eye irritation.[3][5][6][7] Many derivatives are also noted to cause respiratory tract irritation.[3][6][7]

  • Environmental Hazards: Aromatic amines and related heterocyclic compounds can be toxic to aquatic life with long-lasting effects.[8] Therefore, disposal into sanitary sewer systems is strictly prohibited.[9]

The primary routes of exposure are ingestion, inhalation of dust, and direct contact with skin and eyes.[5] The causality is clear: the bioactive nature of these molecules means they can interact with biological systems, leading to irritation or toxicity. Therefore, the core principle of our disposal plan is containment and isolation from initial handling to final disposal.

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before any waste is generated, establishing a safe working environment is paramount. This is a non-negotiable prerequisite for handling 7-Methoxyimidazo[1,2-a]pyridin-2-amine.

Engineering Controls:

  • Chemical Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood. This is the most effective way to prevent inhalation of fine particulates or aerosols.

  • Safety Showers & Eyewash Stations: Ensure that a functional and easily accessible safety shower and eyewash station are located near the workstation.[5]

Personal Protective Equipment (PPE): A multi-layered PPE strategy is required to prevent exposure.

PPE CategorySpecificationRationale
Eye & Face Protection Tightly fitting safety goggles or a full-face shield.Protects against splashes of solutions or accidental projection of solid particles. The imidazo[1,2-a]pyridine class is known to cause serious eye irritation.[3][5][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber), inspected for integrity before each use.Provides a direct barrier against skin contact. Contaminated gloves must be disposed of as hazardous waste.
Body Protection A lab coat is mandatory. For handling larger quantities or during spill cleanup, a chemical-resistant apron is recommended.Prevents contamination of personal clothing.
Respiratory Protection Not typically required when using a fume hood. If a fume hood is unavailable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.While the fume hood is the primary control, this provides a necessary backup for specific situations to prevent respiratory irritation.[10]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access and post warning signs.

  • Remove Ignition Sources: Although not highly flammable, removing all potential sources of ignition is a standard best practice.[9][10]

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood to capture airborne particulates.

  • Contain & Clean:

    • For Solid Spills: Do NOT dry sweep, as this can generate dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the mixture into a designated hazardous waste container.[5][6]

    • Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by a thorough wash with soap and water.

  • Collect Waste: All materials used for cleanup (absorbent, gloves, cloths) are considered hazardous waste and must be placed in the same sealed container as the spilled chemical.[11]

Step-by-Step Disposal Workflow

The following protocol ensures that waste containing 7-Methoxyimidazo[1,2-a]pyridin-2-amine is handled in a compliant and safe manner from the point of generation to its final disposal.

Step 1: Waste Identification and Segregation
  • Principle: Do not mix this waste stream with others.[12] Dilution is not an acceptable disposal method.[12]

  • Procedure:

    • Designate a specific waste stream for all materials contaminated with 7-Methoxyimidazo[1,2-a]pyridin-2-amine.

    • This includes:

      • Unused or expired neat compound.

      • Contaminated consumables (e.g., pipette tips, weigh boats, gloves).

      • Spill cleanup materials.

      • Empty stock bottles (which must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste).

Step 2: Containerization and Labeling
  • Principle: Proper containment prevents leaks and ensures clear communication of the hazard.

  • Procedure:

    • Select a chemically compatible waste container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top lid. The original container is often the best choice for waste.[11][13]

    • Ensure the container is in good condition, free from cracks or external residue.[11]

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must clearly state:

      • The words "Hazardous Waste".[12][14]

      • The full chemical name: "7-Methoxyimidazo[1,2-a]pyridin-2-amine". Avoid formulas or abbreviations.[12]

      • The associated hazards (e.g., "Toxic," "Irritant").[14]

      • The accumulation start date.

Step 3: Storage
  • Principle: Safe storage minimizes the risk of spills, reactions, and unauthorized access.

  • Procedure:

    • Keep the waste container tightly closed at all times, except when adding waste.[11][13]

    • Store the container in a designated satellite accumulation area within the laboratory.

    • The storage location must be secure and have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[11]

    • Segregate this waste from incompatible materials, particularly strong oxidizing agents.[7]

Step 4: Final Disposal
  • Principle: The final disposal must be handled by trained professionals at a licensed facility.

  • Procedure:

    • Once the waste container is full or has been stored for the maximum period allowed by your institution (often 90-180 days), contact your institution's Environmental Health & Safety (EHS) office for pickup.

    • The preferred and most environmentally sound method of disposal for this class of compound is high-temperature incineration by a licensed hazardous waste facility.[10] This process ensures the complete destruction of the organic molecule.

The entire process can be visualized in the following workflow diagram.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization cluster_2 Storage & Hand-off cluster_3 Final Disposal gen Waste Generated (Neat Compound, Contaminated PPE, Solutions, Spill Debris) seg Segregate into a dedicated 'Imidazo[1,2-a]pyridine' waste stream gen->seg Step 1 container Select compatible container (HDPE or Glass) seg->container label_waste Affix 'Hazardous Waste' label with full chemical name & hazards container->label_waste Step 2 store Store in secure, secondary containment area label_waste->store contact Arrange pickup through Institutional EHS Office store->contact Step 3 dispose Transport to Licensed Facility for High-Temperature Incineration contact->dispose Step 4

Caption: Disposal workflow for 7-Methoxyimidazo[1,2-a]pyridin-2-amine.

References

  • Oxford Academic. (2022, October 15). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Available from: [Link]

  • PubMed. (2022, August 9). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. Available from: [Link]

  • ACS Publications. (2024, December 28). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. Available from: [Link]

  • PubMed. (2024, September 2). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Available from: [Link]

  • Royal Society of Chemistry. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Available from: [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Available from: [Link]

  • PubChem. Aminoimidazo[1,2-a]pyridine deriv. 38. Available from: [Link]

  • Boston University Environmental Health & Safety. Chemical Waste Management Guide. Available from: [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available from: [Link]

  • VA.gov. (2023, August 29). SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). Available from: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]

  • PubChem. Imidazo[1,2-a]pyridin-2-ylmethanamine. Available from: [Link]

  • PubChem. Imidazo[1,2-a]pyridine-7-methanol. Available from: [Link]

Sources

Handling

A Guide to Personal Protective Equipment for Handling 7-Methoxyimidazo[1,2-a]pyridin-2-amine

This guide provides essential safety and logistical information for the handling and disposal of 7-Methoxyimidazo[1,2-a]pyridin-2-amine. As a Senior Application Scientist, my objective is to synthesize technical data wit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 7-Methoxyimidazo[1,2-a]pyridin-2-amine. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven safety protocols to ensure your work is conducted with the highest degree of safety and scientific integrity.

At present, a comprehensive Safety Data Sheet (SDS) for 7-Methoxyimidazo[1,2-a]pyridin-2-amine is not publicly available. In the absence of specific toxicological data, a conservative approach is mandated. The fundamental principle of laboratory safety dictates that any compound with unknown hazards must be handled as if it were hazardous.[1] Therefore, the recommendations outlined below are based on the known hazard profiles of structurally similar imidazo[1,2-a]pyridine derivatives and the general safety protocols for handling heterocyclic amines.[2][3][4]

Inferred Hazard Assessment: The Rationale for Caution

The imidazo[1,2-a]pyridine core and the primary amine functional group are the basis for our hazard assessment. Data from analogous compounds suggest that 7-Methoxyimidazo[1,2-a]pyridin-2-amine should be presumed to pose the following risks.

Potential Hazard Classification Category (Inferred) Rationale based on Analogous Compounds
Skin Irritation Category 2Structurally similar compounds like 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid and Imidazo[1,2-a]pyridine-2-carbaldehyde are classified as skin irritants.[2][4][5]
Serious Eye Irritation Category 2Imidazo[1,2-a]pyridine derivatives are known to cause serious eye irritation.[2][4] Direct contact with the eyes could lead to significant injury.
Respiratory Irritation Category 3 (Single Exposure)Inhalation of dust or aerosols may cause respiratory irritation.[2][4] Operations should be conducted in a manner that minimizes dust generation.
Acute Toxicity (Oral) Category 4 (Harmful if Swallowed)7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is classified as harmful if swallowed.[2] This risk should be assumed for the target compound.

While a 2022 toxicology study on some different imidazo[1,2-a]pyridine derivatives showed no signs of hepatic or renal toxicity in specific assays, this does not negate the potential for acute irritation or other unstudied toxic effects for 7-Methoxyimidazo[1,2-a]pyridin-2-amine.[6]

Core Directive: Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving 7-Methoxyimidazo[1,2-a]pyridin-2-amine. This multi-layered approach serves as the final and most critical barrier between the researcher and potential exposure.

Eye and Face Protection
  • Minimum Requirement: ANSI-approved safety goggles with side shields must be worn at all times to protect against accidental splashes.[7][8]

  • Enhanced Protection: When handling quantities greater than a few grams or when there is a significant risk of splashing (e.g., during transfers or solution preparation), a full-face shield should be worn in addition to safety goggles.

Hand Protection
  • Glove Specification: Chemical-resistant nitrile gloves are the minimum requirement for hand protection.[7] Given that amines can affect different glove materials, it is crucial to ensure the selected gloves are appropriate.

  • Protocol: Double-gloving is strongly recommended.[9] This practice allows for the removal of the outer glove immediately after a potential contamination event, protecting the inner glove and the wearer's skin. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or visible damage occurs.[9]

Body Protection
  • Lab Coat: A chemical-resistant, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination.[7]

  • Additional Protection: For operations with a higher risk of spills, such as large-scale reactions or transfers, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection

The need for respiratory protection is dictated by the scale and nature of the operation.

  • Handling Solids: All weighing and transfers of solid 7-Methoxyimidazo[1,2-a]pyridin-2-amine must be conducted within a certified chemical fume hood to contain dust.[7]

  • Working with Solutions: Operations involving solutions should also be performed in a fume hood to minimize inhalation of any potential vapors or aerosols.

  • When a Respirator is Required: In the rare event that work cannot be conducted within a fume hood, or if there is a risk of aerosol generation (e.g., during a spill), a NIOSH/MSHA approved respirator is mandatory.[7] For dusts, an N95 respirator may be sufficient, while for vapors from solutions, an air-purifying respirator with organic vapor cartridges is necessary.[9]

Operational and Disposal Plan

A systematic workflow is essential for minimizing risk. The following step-by-step process integrates the PPE requirements into the practical handling of the compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the designated work area (preferably a chemical fume hood) is clean and uncluttered. Confirm that a safety shower and an eyewash station are readily accessible and operational.[7]

  • Donning PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Handling: Conduct all manipulations of the solid or its solutions within the fume hood. Use spark-proof tools and maintain a safe distance from the material where possible.[2]

  • Post-Handling: After completing the work, decontaminate all surfaces and equipment. Carefully remove the outer gloves and dispose of them in the designated solid waste container before leaving the fume hood.

  • Doffing PPE: Remove the remaining PPE in an order that minimizes cross-contamination: lab coat, eye/face protection, and finally, inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water immediately after completing the procedure.[10]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep 1. Verify Fume Hood & Emergency Equipment Don_PPE 2. Don Full PPE (Double Gloves, Goggles, Lab Coat) Prep->Don_PPE Weigh 3. Weigh/Transfer Compound Don_PPE->Weigh Enter Hood Reaction 4. Prepare Solution / Run Reaction Weigh->Reaction Decon 5. Decontaminate Workspace Reaction->Decon Work Complete Waste 6. Dispose of Contaminated Waste (Gloves, Pipettes, etc.) Decon->Waste Doff_PPE 7. Doff PPE Waste->Doff_PPE Wash 8. Wash Hands Thoroughly Doff_PPE->Wash

Sources

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